3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Description
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Properties
IUPAC Name |
1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALJIWTUZNHFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679709 | |
| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189359-39-4 | |
| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug design, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] Among the vast arsenal of fluorinated building blocks, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, identified by its CAS number 1189359-39-4 , has emerged as a particularly valuable intermediate in the synthesis of complex pharmaceutical agents.[2]
This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery. As a Senior Application Scientist, the aim of this document is to not only present established protocols but to also offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this versatile compound to its full potential.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and process development. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1189359-39-4 | [2] |
| Molecular Formula | C₉H₅F₅O | [2] |
| Molecular Weight | 224.13 g/mol | [2] |
| IUPAC Name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | ~1.547 g/cm³ | [3] |
| Boiling Point | ~134 °C | [3] |
| Melting Point | ~-11 °C | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents | [3] |
Synthesis and Mechanistic Considerations: A Protocol for Preparation
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method is the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction provides a direct route to the target acetophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established principles of Friedel-Crafts reactions.[4][5][6]
Materials:
-
1,3-Difluoro-2-(trifluoromethyl)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 eq) dropwise via the dropping funnel. Stir the mixture for 15-20 minutes to form the acylium ion complex.
-
Addition of Substrate: Add 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with 5% sodium hydroxide solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality and Mechanistic Insights
The choice of a strong Lewis acid like aluminum chloride is critical as it coordinates with the acetylating agent to generate a highly electrophilic acylium ion. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The aqueous workup with acid is necessary to break down the product-catalyst complex and separate the product into the organic phase.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from analogous compounds.[7][8]
| Technique | Key Features |
| ¹H NMR | - Methyl Protons (-CH₃): A singlet around δ 2.6 ppm. - Aromatic Protons (-ArH): A multiplet in the aromatic region (δ 7.5-8.0 ppm), showing coupling with the fluorine atoms. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A resonance around δ 195-200 ppm. - Methyl Carbon (-CH₃): A signal around δ 25-30 ppm. - Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, with characteristic C-F couplings. - Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - Aromatic Fluorines (-ArF): Resonances in the typical aromatic fluorine region. - Trifluoromethyl Fluorines (-CF₃): A singlet around δ -63 ppm (relative to CFCl₃).[7] |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1700 cm⁻¹. - C-F Stretches: Strong absorptions in the fingerprint region (typically 1100-1400 cm⁻¹). - Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 224. |
Applications in Drug Discovery and Development: A Versatile Scaffold
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The presence of the trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the fluoro substituents can modulate the electronic properties and provide additional interaction points with biological targets.[1]
This acetophenone derivative is a key precursor for a variety of molecular frameworks, including:
-
Heterocyclic Compounds: The ketone functionality can be readily transformed into various heterocyclic systems, which are prevalent in many drug classes.
-
Chiral Alcohols: Asymmetric reduction of the ketone provides access to chiral alcohols, which are crucial intermediates in the synthesis of enantiomerically pure drugs.
-
Chalcone Derivatives: Condensation reactions with aldehydes yield chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. The presence of multiple fluorine substituents can modulate a compound's lipophilicity, binding affinity to biological targets, and pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed methodologies for their determination and analysis, to support its effective utilization in research and development.
Chemical Identity and Structure
The accurate identification and structural elucidation of this compound are fundamental to its application.
Chemical Structure:
Caption: 2D structure of this compound
Molecular Formula: C₉H₅F₅O[1][2][3]
IUPAC Name: 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone[4]
CAS Number: 1189359-39-4[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 224.13 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | ~1.547 g/cm³ | [5] |
| Melting Point | ~ -11 °C | [5] |
| Boiling Point | ~ 134 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [5] |
Experimental Determination of Physicochemical Properties
The following section outlines standardized protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a compound provides an indication of its purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol:
-
Sample Preparation: A small amount of the solidified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.
-
Melting Range: The melting range is reported as T₁ - T₂.
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.
Protocol:
-
Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Heating: The test tube is gently heated in a heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
Determining the solubility profile of a compound is essential for its handling, formulation, and understanding its behavior in biological systems.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Procedure: To a test tube containing a small, measured amount of this compound (e.g., 10 mg), the solvent is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
-
Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear solution is formed. The approximate solubility can be expressed in terms of mg/mL.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. While specific spectra for this exact compound are not publicly available, the following sections describe the expected spectral features based on the analysis of closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons of the acetyl group will appear as a singlet. The aromatic protons will exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic coupling (C-F coupling).
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two signals: one for the two equivalent fluorine atoms on the aromatic ring and another for the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong C=O stretching vibration for the ketone group.
-
C-F stretching vibrations.
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 224.13 g/mol . Fragmentation patterns may involve the loss of the acetyl group or other characteristic fragments.
Synthesis and Reactivity
This compound is typically synthesized through multi-step organic reactions. A plausible synthetic route could involve the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene.
Caption: A potential synthetic pathway to this compound.
The reactivity of this compound is governed by the ketone functional group and the electron-deficient aromatic ring. The ketone can undergo various reactions such as reduction to an alcohol, and the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Applications in Drug Discovery and Development
The unique combination of fluorine and a trifluoromethyl group in this compound makes it a highly attractive scaffold in drug discovery. The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation, and the trifluoromethyl group can increase lipophilicity and cell membrane permeability. These properties are often desirable for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in research and drug development. The experimental protocols and analytical insights provided herein are intended to support scientists in the characterization and application of this important fluorinated compound.
References
An In-depth Technical Guide to the Safe Handling of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS No. 1189359-39-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's chemical and physical properties, potential hazards, and the requisite control measures to ensure safe laboratory operations. By elucidating the causality behind recommended safety practices, this guide aims to foster a culture of safety and scientific integrity. The protocols outlined herein are grounded in authoritative sources and established laboratory safety principles, providing a self-validating framework for risk mitigation.
Introduction and Scientific Context
This compound is a fluorinated organic compound increasingly utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a trifluoromethyl group and two fluorine atoms on the aromatic ring of acetophenone, imparts unique chemical reactivity and biological activity.[1] The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while activating the carbonyl group for nucleophilic attack, making it a versatile synthetic building block. However, the same properties that make it valuable in research and development also necessitate a thorough understanding and implementation of stringent safety measures. The introduction of fluorine can significantly alter the toxicological and reactive properties of organic molecules.[1] This guide provides a detailed examination of the safety and handling considerations for this compound, grounded in an understanding of its chemical nature.
Physicochemical and Toxicological Profile
A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1189359-39-4 | [3] |
| Molecular Formula | C₉H₅F₅O | [3] |
| Molecular Weight | 224.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~134 °C | [2] |
| Melting Point | ~ -11 °C | [2] |
| Density | ~1.547 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Toxicological Information and Hazard Analysis
While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, a robust hazard assessment can be formulated based on the known properties of structurally similar compounds and its constituent functional groups. The primary hazards are associated with its irritant properties.
-
Eye Irritation: Direct contact with the liquid or its vapors can cause serious eye irritation.[2][4]
-
Skin Irritation: The compound is expected to be a skin irritant upon contact.[2][4] Prolonged or repeated exposure may lead to dermatitis.[4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[4]
-
Ingestion: Ingestion may lead to gastrointestinal irritation.[4]
The trifluoromethyl group is generally considered to be metabolically stable due to the strength of the carbon-fluorine bond. However, the overall toxicity of the molecule is influenced by the entire chemical structure. Ketones as a class can have varying degrees of toxicity, with some exhibiting narcotic effects at high concentrations.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is paramount.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the planned experimental procedures.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: The choice of gloves is critical. Nitrile gloves are commonly used for incidental contact with many chemicals, but their resistance to specific aromatic ketones should be verified.[6] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered, as they offer better protection against a wider range of organic compounds, including ketones.[6] It is recommended to consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Double-gloving can provide an additional layer of protection.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger-scale operations, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including training and fit-testing.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is essential for preventing accidental exposures and maintaining the integrity of the compound.
General Handling Practices
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Avoid the formation of aerosols.
-
Be aware of potential ignition sources, as the compound is a combustible liquid.[4]
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
Keep away from heat, sparks, and open flames.
Experimental Workflow: A Representative Synthetic Application
To illustrate the practical application of these safety principles, the following section outlines a generic procedure for a nucleophilic addition to the carbonyl group of this compound.
Disclaimer: This is a representative protocol and should be adapted and subjected to a thorough risk assessment before implementation.
Objective: To perform a Grignard reaction with this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: In the fume hood, dissolve a pre-determined amount of this compound in anhydrous diethyl ether or THF and charge it into the dropping funnel.
-
Reaction: Charge the Grignard reagent into the reaction flask under a positive pressure of inert gas. Cool the flask to 0 °C using an ice bath.
-
Addition: Add the solution of this compound dropwise from the dropping funnel to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Emergency Procedures
Preparedness for accidental spills or exposures is a critical component of laboratory safety.
Spill Response
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including double gloves, goggles, and a lab coat), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like sawdust.[4]
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
If the spill is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory door and prevent entry.
-
Contact your institution's emergency response team or local emergency services (e.g., by calling 911).[7]
-
Provide them with the identity of the spilled chemical (this compound) and a copy of the Safety Data Sheet (SDS).
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal and Decontamination
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all liquid and solid waste containing this compound in clearly labeled, sealed, and compatible containers.
-
Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Do not pour down the drain.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate organic solvent (e.g., acetone or ethanol), followed by washing with soap and water, is generally effective.
Conclusion: A Commitment to Safety
This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in the laboratory are upheld not only through innovative research but also through a steadfast commitment to safety. By understanding the chemical nature of this compound and adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.
References
- 1. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. cws.auburn.edu [cws.auburn.edu]
solubility of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in organic solvents
An In-Depth Technical Guide to the Solubility of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in Organic Solvents
Introduction
This compound is a fluorinated organic compound of significant interest in pharmaceutical and agrochemical research. Its utility as a synthetic building block is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that dictate its solubility, present robust experimental protocols for its quantification, and discuss the critical factors that researchers must consider.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The structure of this compound—possessing a ketone functional group, a trifluoromethyl group, and two fluorine atoms on an aromatic ring—presents a unique combination of polarity and lipophilicity.
The presence of the highly electronegative fluorine atoms and the ketone group introduces polarity, suggesting potential solubility in polar organic solvents. However, the trifluoromethyl group can also impart a degree of lipophilicity, potentially enabling dissolution in less polar media. The general principle of "like dissolves like" is a crucial starting point for solvent selection.[2] It is also important to note that highly fluorinated organic molecules can exhibit both hydrophobic (water-repelling) and lipophobic (fat-repelling) characteristics, making their solubility behavior complex.[3]
Predicting Solubility: A Qualitative Approach
Before quantitative analysis, a qualitative assessment can efficiently narrow down the selection of appropriate solvents. This involves observing the dissolution of a small amount of the compound in various solvents at room temperature.
Protocol for Qualitative Solubility Assessment
-
Dispense approximately 10-20 mg of this compound into separate small, dry test tubes or vials.
-
To each tube, add 1 mL of a different organic solvent from the list below, representing a range of polarities.
-
Agitate the mixtures vigorously for 1-2 minutes.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
Table 1: Suggested Solvents for Qualitative Screening
| Solvent | Polarity | Expected Interaction |
| Hexane | Non-polar | Low solubility expected |
| Toluene | Non-polar | Moderate solubility possible |
| Dichloromethane | Polar aprotic | Good solubility expected |
| Acetone | Polar aprotic | Good solubility expected |
| Ethyl Acetate | Polar aprotic | Good solubility expected |
| Isopropanol | Polar protic | Moderate to good solubility |
| Methanol | Polar protic | Moderate to good solubility |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High solubility expected |
Quantitative Determination of Solubility: Experimental Protocols
For drug development and process chemistry, precise solubility data is essential. The following are established methods for the quantitative determination of solubility.
The Equilibrium Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
-
Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][6]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A pre-established calibration curve is necessary for accurate quantification.
Diagram 1: Workflow for the Shake-Flask Solubility Determination Method
Caption: Workflow of the shake-flask method.
The Crystal-Clear Point Method
The crystal-clear point (or clear point) method is a faster, often automated, technique well-suited for early-stage solvent screening.[7] It involves heating a suspension of known composition until all the solid dissolves.
-
Preparation: Prepare a series of vials, each containing a known mass of this compound and a known volume of the organic solvent.
-
Heating: Place the vials in a heating block with a temperature probe and a mechanism for agitation.
-
Observation: Slowly increase the temperature at a controlled rate while monitoring the suspension.
-
Clear Point Determination: The temperature at which the last solid particle dissolves is recorded as the clear point. This temperature corresponds to the solubility at that specific concentration.
-
Data Compilation: Repeat this process for different concentrations to construct a solubility curve as a function of temperature.
Diagram 2: Principle of the Crystal-Clear Point Method
Caption: Dissolution of solid with increasing temperature.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and standardized format.
Table 2: Example of a Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dichloromethane | 25 | [Experimental Value] | Shake-Flask |
| Acetone | 25 | [Experimental Value] | Shake-Flask |
| Methanol | 25 | [Experimental Value] | Shake-Flask |
| Toluene | 25 | [Experimental Value] | Shake-Flask |
Conclusion
The is a critical parameter for its application in research and development. While its fluorinated structure suggests a complex solubility profile, a systematic approach combining qualitative prediction with quantitative determination using methods like the shake-flask or crystal-clear point techniques will yield the necessary data for process optimization and formulation. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize the solubility of this important chemical entity.
References
- 1. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
spectroscopic data for 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
An In-Depth Technical Guide to the Spectroscopic Characterization of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS: 1189359-39-4) is a key building block in this domain.[1] Its unique substitution pattern—featuring two fluorine atoms ortho to a trifluoromethyl group on an acetophenone core—makes it a valuable precursor for synthesizing complex molecules in the pharmaceutical and agrochemical industries.[2]
This technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. As a self-validating system of analysis, the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular "fingerprint." This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the acquisition and interpretation of its spectroscopic data.
Molecular Structure and Properties
IUPAC Name: 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone[3] Molecular Formula: C₉H₅F₅O[1][3] Molecular Weight: 224.13 g/mol [1][3]
The structure features an acetyl group attached to a phenyl ring. The ring is substituted with two fluorine atoms at the 3' and 5' positions and a trifluoromethyl group at the 4' position. This high degree of fluorination is expected to significantly influence the spectroscopic data, particularly the NMR spectra, due to spin-spin coupling between the fluorine and hydrogen/carbon nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[4][5] For a molecule like this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus make it an ideal probe for studying fluorinated compounds.[6][7][8]
¹H NMR Spectroscopy
Causality of Experimental Choices: The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. In this molecule, we expect to see signals for the methyl protons of the acetyl group and the aromatic protons on the phenyl ring. Deuterated chloroform (CDCl₃) is a common solvent choice as it dissolves a wide range of organic compounds and its residual proton signal is well-documented.
Predicted ¹H NMR Data Interpretation
-
Methyl Protons (-CH₃): A singlet is expected for the three equivalent protons of the acetyl group. Its chemical shift should appear around δ 2.6 ppm, similar to other acetophenones.[9]
-
Aromatic Protons (Ar-H): The two equivalent aromatic protons at the 2' and 6' positions will appear as a single signal. Due to coupling with the two adjacent ¹⁹F nuclei at the 3' and 5' positions, this signal is expected to be a triplet (due to coupling to two equivalent nuclei, following the n+1 rule for I=1/2 nuclei). The expected chemical shift would be in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing effects of the carbonyl, fluorine, and trifluoromethyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy
Causality of Experimental Choices: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity. The presence of fluorine will introduce C-F coupling, which can be observed as splitting in the proton-decoupled spectrum.
Predicted ¹³C NMR Data Interpretation
-
Carbonyl Carbon (C=O): A singlet expected around δ 195-197 ppm.
-
Methyl Carbon (-CH₃): A singlet expected around δ 26-28 ppm.
-
Aromatic Carbons:
-
C1' (ipso-carbon attached to C=O): This signal will be split by the two ortho fluorine atoms (²JCF).
-
C2'/C6': These equivalent carbons will show splitting due to one-bond coupling to their attached proton (if not decoupled) and coupling to the adjacent fluorine (²JCF) and the trifluoromethyl group (⁴JCF).
-
C3'/C5': These equivalent carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) and appearing as a doublet.
-
C4' (ipso-carbon attached to CF₃): This signal will be a quartet due to coupling with the three fluorine atoms of the CF₃ group (²JCF) and will also be split by the two ortho fluorine atoms (¹JCF).
-
Trifluoromethyl Carbon (-CF₃): This signal will appear as a distinct quartet due to the large one-bond C-F coupling (¹JCF).
-
¹⁹F NMR Spectroscopy
Causality of Experimental Choices: ¹⁹F NMR is crucial for confirming the fluorine-containing moieties.[10][11] It provides information on the electronic environment of the fluorine atoms and their coupling to other nuclei. Proton decoupling is often used to simplify the spectra.
Predicted ¹⁹F NMR Data Interpretation
-
Aromatic Fluorines (-F): The two equivalent fluorine atoms at the 3' and 5' positions will produce a single signal. This signal is expected to be a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group (⁴JFF).
-
Trifluoromethyl Fluorines (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent aromatic fluorine atoms (⁴JFF).
Summary of Predicted NMR Data
| ¹H NMR | |
| Chemical Shift (δ, ppm) | Multiplicity & Assignment |
| ~2.6 | s, 3H (-COCH₃) |
| ~7.8 | t, 2H (Ar-H at C2'/C6') |
| ¹³C NMR | |
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O |
| ~160 (¹JCF ≈ 250 Hz) | C3'/C5' |
| ~130 | C1' |
| ~123 (q, ¹JCF ≈ 275 Hz) | -CF₃ |
| ~115 | C2'/C6' |
| Not directly observed | C4' |
| ~27 | -CH₃ |
| ¹⁹F NMR | |
| Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity & Assignment |
| ~ -63 | t, 3F (-CF₃) |
| ~ -110 | q, 2F (Ar-F at C3'/C5') |
Note: Predicted values are based on data from analogous structures and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
Causality of Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12] For this compound, the key functional groups are the carbonyl group (C=O) and the carbon-fluorine bonds (C-F).
IR Data Interpretation
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.
-
C-F Stretches: Strong absorption bands are expected in the fingerprint region, typically between 1100-1400 cm⁻¹, corresponding to the C-F stretching vibrations of both the aryl fluorides and the trifluoromethyl group.
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 | Aromatic C-H stretch | Weak |
| ~2950 | Aliphatic C-H stretch | Weak |
| ~1700 | C=O (carbonyl) stretch | Strong, Sharp |
| ~1600, ~1470 | Aromatic C=C ring stretches | Medium |
| 1100-1400 | C-F (Aryl-F and CF₃) stretches | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹ for 16-32 scans.
-
Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Causality of Experimental Choices: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and information about the molecule's fragmentation pattern.[5][13] Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern useful for structural confirmation.
Mass Spectrum Data Interpretation
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 224.13. This peak should be clearly visible.
-
Key Fragmentation Peaks:
-
[M-15]⁺: Loss of the methyl group (-CH₃) from the molecular ion, resulting in a peak at m/z 209. This fragment corresponds to the [C₈H₂F₅O]⁺ acylium ion and is expected to be very prominent.
-
[M-43]⁺: Loss of the acetyl group (-COCH₃) from the molecular ion, resulting in a peak at m/z 181, corresponding to the [C₇H₂F₅]⁺ fragment.
-
Workflow and Data Integration
The definitive characterization of this compound relies on the synergistic integration of data from all three spectroscopic techniques. The workflow diagram below illustrates this logical process.
Caption: Integrated workflow for the spectroscopic characterization of a molecule.
Conclusion
The structural verification of this compound is unequivocally achieved through a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The predictable patterns, particularly the complex spin-spin couplings observed in the NMR spectra due to the extensive fluorination, serve as a robust validation of the compound's identity and purity. This guide provides the necessary framework for researchers to confidently perform and interpret these analyses, ensuring the quality and integrity of this critical chemical building block for advanced research and development applications.
References
- 1. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. quora.com [quora.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 13. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
The Strategic Role of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Deep Dive into a Key Fluorinated Building Block for Advanced Pharmaceutical Synthesis
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine and trifluoromethyl groups can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide delves into the pivotal role of a specific, highly functionalized building block, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone , in the synthesis of complex, biologically active molecules, with a particular focus on the development of next-generation anti-inflammatory agents.
Introduction: The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can increase a drug's half-life.
-
Increase Lipophilicity: The -CF3 group can improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability.
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improve Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more potent and selective binding to biological targets.
This compound is a prime example of a building block that elegantly combines the beneficial properties of both fluoro and trifluoromethyl substituents on an aromatic ring, making it a highly sought-after intermediate in pharmaceutical research and development.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 1189359-39-4 |
| Molecular Formula | C₉H₅F₅O |
| Molecular Weight | 224.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~134°C |
| Solubility | Insoluble in water, soluble in common organic solvents |
Table 1: Key Physicochemical Properties of this compound.[3][4][6]
Core Application: Synthesis of 1,5-Diarylpyrazole COX-2 Inhibitors
A significant application of trifluoromethylated acetophenones is in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds known for their potent and selective inhibition of cyclooxygenase-2 (COX-2).[7][8][9] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is the mechanism of action for blockbuster nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
The general synthetic strategy involves the Claisen condensation of a substituted acetophenone with a trifluoroacetylating agent, followed by cyclization with a substituted hydrazine. This compound is an ideal starting material for creating novel analogs of existing COX-2 inhibitors, potentially with improved efficacy, selectivity, and safety profiles.
Hypothetical Synthesis of a Novel Celecoxib Analog
The following workflow outlines a plausible synthetic route to a novel 1,5-diarylpyrazole COX-2 inhibitor, starting from this compound.
Caption: Synthetic workflow for a novel COX-2 inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Dicarbonyl Intermediate)
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0°C, add this compound (1.0 eq.).
-
Stir the mixture for 15 minutes, then add ethyl trifluoroacetate (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with aqueous HCl (1 M) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dicarbonyl intermediate.
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that creates the 1,3-dicarbonyl moiety necessary for the subsequent pyrazole ring formation. The use of a strong base like sodium ethoxide is crucial for deprotonating the acetophenone's alpha-carbon, initiating the condensation.
Step 2: Synthesis of the Novel 1,5-Diarylpyrazole COX-2 Inhibitor
-
Dissolve the dicarbonyl intermediate (1.0 eq.) in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq.) to the solution.
-
Reflux the reaction mixture for 8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final 1,5-diarylpyrazole derivative.
Causality: The reaction with hydrazine proceeds via a condensation reaction to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of this reaction typically favors the 1,5-disubstituted pyrazole, which is the desired isomer for COX-2 inhibition.
The Rationale for Fluorination in the Target Molecule
The strategic placement of the difluoro and trifluoromethyl groups on the phenyl ring of the starting material translates directly to the final pyrazole derivative, imparting several advantageous properties:
Caption: Impact of fluorination on pharmacological properties.
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of fluorine-containing functional groups provides a robust starting point for the synthesis of complex and highly functionalized drug candidates. While its application in the synthesis of COX-2 inhibitors is a prominent example, its utility extends to other areas of medicinal chemistry where the introduction of these specific fluorinated motifs is desirable. As the quest for safer and more effective therapeutics continues, the demand for such sophisticated building blocks is set to grow, solidifying the importance of this compound in the drug discovery pipeline.
References
- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 2. jelsciences.com [jelsciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in Modern Drug Discovery: A Technical Guide
Abstract
The unique physicochemical properties imparted by fluorine substitution have rendered organofluorine compounds indispensable in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This guide delves into the technical applications of a highly functionalized building block, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, as a cornerstone for the synthesis of advanced therapeutic agents. We will move beyond theoretical discussions to provide a field-proven case study, elucidating the causal chemistry and strategic rationale behind its use in the development of potent enzyme inhibitors for inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research and development pipelines.
Introduction: The Fluorine Advantage in a Key Synthon
This compound (herein referred to as Compound 1 ) is an aromatic ketone distinguished by a dense arrangement of electron-withdrawing groups. This specific substitution pattern is not arbitrary; it is a deliberate design choice that confers significant advantages for drug design.
-
Trifluoromethyl Group (-CF3): This group is a powerful modulator of electronic properties and is known to enhance metabolic stability by blocking potential sites of oxidation.[1] Its high lipophilicity can improve membrane permeability, a critical factor for oral bioavailability.[1]
-
Ortho-Fluorine Atoms: The two fluorine atoms flanking the -CF3 group further enhance its electron-withdrawing nature and can participate in favorable hydrogen bond interactions with biological targets. This substitution pattern also serves to sterically shield the -CF3 group and fine-tune the overall conformation of derivative molecules.
The combination of these features makes Compound 1 a versatile starting material, or "synthon," for creating complex molecules with desirable pharmacokinetic and pharmacodynamic profiles.[2] The ketone functional group provides a reactive handle for a wide array of synthetic transformations, allowing for its elaboration into diverse molecular scaffolds.
Case Study: Synthesis of a Potent CRTH2 Antagonist
To illustrate the practical application of Compound 1 , we will dissect the synthesis and rationale behind a potent antagonist for the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).
Therapeutic Rationale: Targeting CRTH2 in Inflammatory Disease
CRTH2 is a G-protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases like asthma and allergic rhinitis.[3][4][5] Its endogenous ligand, Prostaglandin D2 (PGD2), is released by mast cells during an allergic response.[6][7] The binding of PGD2 to CRTH2 triggers the chemotaxis (directed migration) and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[6][7][8] This cellular influx into tissues like the lung airways leads to the chronic inflammation and hyperreactivity characteristic of asthma.[9][10] Therefore, blocking the PGD2-CRTH2 interaction with a potent antagonist presents a compelling therapeutic strategy to disrupt this inflammatory signaling pathway.[11]
Synthetic Workflow & Experimental Protocol
The following multi-step synthesis, adapted from patent literature, demonstrates the conversion of Compound 1 into a potent CRTH2 antagonist. The choice of reagents and conditions reflects a strategic approach to building molecular complexity while maintaining high yields and purity.
Step 1: Asymmetric Reductive Amination
Objective: To introduce a chiral amine, a common feature in bioactive molecules, by converting the ketone of Compound 1 into a primary amine with a specific stereochemistry.
-
Protocol:
-
To a solution of This compound (Compound 1) (1.0 eq) in tetrahydrofuran (THF), add (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq) followed by titanium (IV) ethoxide (2.0 eq).
-
Heat the resulting mixture at 65°C for 12 hours.
-
Scientist's Insight: Titanium (IV) ethoxide acts as a Lewis acid and dehydrating agent, facilitating the formation of an N-sulfinyl imine intermediate. Using a chiral sulfinamide, known as an Ellman auxiliary, is a robust and well-established method for inducing stereoselectivity in the subsequent reduction.
-
-
Cool the reaction mixture to -40°C and add sodium borohydride (NaBH4) (2.0 eq) portion-wise, ensuring the internal temperature does not exceed -35°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Scientist's Insight: The hydride from NaBH4 attacks the less sterically hindered face of the imine, directed by the bulky tert-butyl group of the sulfinamide, resulting in the desired stereoisomer as the major product. This is a classic example of substrate-controlled diastereoselective reduction.
-
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude sulfinamide derivative (Compound 2) .
-
Step 2: Deprotection to Yield Chiral Amine
Objective: To remove the sulfinamide auxiliary group to unmask the primary amine.
-
Protocol:
-
Dissolve the crude Compound 2 from the previous step in 1,4-dioxane.
-
Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, 3.0 eq) and stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to afford the desired chiral amine hydrochloride salt (Compound 3) .
-
Scientist's Insight: Acidic cleavage of the N-S bond is a standard and clean method for removing the Ellman auxiliary. The formation of the hydrochloride salt often aids in purification by inducing precipitation and provides a stable, crystalline solid that is easier to handle in the subsequent step.
-
-
Step 3: Amide Coupling to Form the Final Antagonist
Objective: To couple the newly formed amine with a carboxylic acid moiety, completing the synthesis of the target molecule.
-
Protocol:
-
To a solution of [1-(Carboxymethyl)-1H-indol-3-yl]acetic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Scientist's Insight: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. It reacts with the carboxylic acid to form an activated ester, which is highly susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and facilitate the reaction.
-
-
Add a solution of Compound 3 (1.1 eq) in DMF to the activated acid mixture.
-
Stir at room temperature for 18 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final CRTH2 antagonist (Compound 4) .
-
Performance and Data
The efficacy of the synthesized antagonist was evaluated by its ability to inhibit the binding of PGD2 to the CRTH2 receptor. This is typically measured using a radioligand binding assay, and the result is expressed as an IC50 value—the concentration of the antagonist required to inhibit 50% of the specific binding.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound 4 | Human CRTH2 | Radioligand Binding | 1.1 |
Data derived from U.S. Patent US8399503B2.
Interpretation: An IC50 value of 1.1 nM indicates that Compound 4 is a highly potent antagonist of the CRTH2 receptor. The trifluorinated phenyl moiety, derived directly from Compound 1 , plays a crucial role in achieving this high binding affinity, likely through favorable interactions within the receptor's binding pocket. This result validates the strategic use of Compound 1 as a starting material for generating potent, biologically active molecules.
Conclusion and Future Perspectives
This guide has demonstrated the practical utility of this compound as a strategic building block in drug discovery. Through a detailed case study, we have illustrated how its unique fluorine substitution pattern is leveraged to construct a highly potent CRTH2 antagonist. The synthetic pathway highlights standard, yet robust, chemical transformations that are scalable and reliable, underscoring the practicality of this approach for medicinal chemistry programs.
The principles demonstrated here are not limited to CRTH2 antagonists. The 3,5-difluoro-4-(trifluoromethyl)phenyl scaffold can be applied to the design of inhibitors for other targets, such as kinases, proteases, and other GPCRs, where enhanced metabolic stability and specific binding interactions are paramount. As the demand for more sophisticated and effective therapeutics continues to grow, the judicious use of well-designed, fluorinated synthons like Compound 1 will remain a cornerstone of successful drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel CRTH2 antagonists: a review of patents from 2006 to 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone synthesis
An In-depth Technical Guide to the Synthesis of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Introduction
This compound is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to derivative compounds, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of multiple electron-withdrawing groups on the aromatic ring presents significant challenges for its synthesis, requiring careful consideration of reaction strategy and conditions.
This guide provides a comprehensive review of the primary synthetic methodologies for preparing this compound. It is designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying chemical principles and rationale that govern the selection of a particular synthetic route. We will explore the nuances of classical electrophilic aromatic substitution and contrast it with more robust organometallic approaches, providing a clear framework for achieving an efficient and scalable synthesis.
Physicochemical Properties of the Target Compound
A clear understanding of the target molecule's properties is fundamental. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1189359-39-4 | |
| IUPAC Name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone | |
| Molecular Formula | C₉H₅F₅O | |
| Molecular Weight | 224.13 g/mol | |
| Appearance | White to off-white solid | |
| SMILES | CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F |
Retrosynthetic Analysis: Navigating Electronic Effects
The primary challenge in synthesizing this molecule is the profound deactivation of the aromatic ring. The two fluorine atoms and the potent trifluoromethyl (-CF₃) group are strongly electron-withdrawing, rendering the ring electron-deficient. This significantly hinders classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, which rely on an electron-rich aromatic nucleophile.
Therefore, two main retrosynthetic strategies are considered:
-
Direct Acylation (Friedel-Crafts): This is the most direct route conceptually, involving the introduction of an acetyl group onto a pre-functionalized benzene ring. However, it is mechanistically disfavored due to the severe electronic deactivation of the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene.
-
Organometallic Approach: This strategy inverts the polarity of the reaction. It involves first converting a halogenated precursor into a nucleophilic organometallic species (a Grignard or organolithium reagent). This powerful nucleophile can then readily attack an electrophilic acetylating agent. This approach is generally more effective for constructing C-C bonds on electron-poor aromatic systems.
Below is a diagram illustrating these two divergent synthetic pathways.
Caption: Divergent retrosynthetic pathways for the target molecule.
Methodology 1: Synthesis via Organometallic Intermediates
This approach is the most field-proven and reliable method for synthesizing highly functionalized, electron-deficient acetophenones. The core principle is the formation of a potent carbon-based nucleophile from a halogenated aromatic precursor, which then reacts with an acylating agent.
Causality Behind Method Selection
The use of a Grignard or organolithium intermediate effectively circumvents the high activation energy barrier associated with electrophilic attack on a deactivated ring. By transforming the aromatic ring into a nucleophile, the subsequent acylation step becomes a highly favorable and often high-yielding reaction.
Experimental Protocol: Grignard Reagent Pathway
This protocol is based on established procedures for Grignard formation and acylation of related compounds.
Step 1: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, which appears as a grayish, cloudy solution.
Step 2: Acylation Reaction
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetic anhydride (1.5 equivalents) in anhydrous THF.
-
Add the acetic anhydride solution dropwise to the cold Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.
Caption: Workflow for the Grignard-based synthesis.
Methodology 2: Friedel-Crafts Acylation
While challenging, it is instructive to consider the direct Friedel-Crafts acylation approach to understand its limitations. This reaction involves the electrophilic substitution of an acetyl group onto the aromatic ring using an acyl halide and a Lewis acid catalyst.
Causality Behind Limited Feasibility
The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) or a complex between the acyl chloride and the Lewis acid. This electrophile must then attack the π-system of the aromatic ring. With three potent electron-withdrawing groups (2x F, 1x CF₃), the electron density of the ring is so diminished that it is no longer a sufficiently strong nucleophile to react under standard conditions. Forcing conditions (e.g., high temperatures, large excess of a strong Lewis acid like AlCl₃) are required, which often leads to low yields, decomposition, or undesired side reactions.
Hypothetical Protocol
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an excess of 1,3-difluoro-2-(trifluoromethyl)benzene (used as both reactant and solvent), add acetyl chloride (1.0 equivalent) dropwise at 0 °C.
-
After addition, slowly warm the mixture to 80-100 °C and maintain for several hours, monitoring the reaction by GC-MS.
-
After the reaction, cool the mixture and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate.
-
Purify by distillation, expecting a modest yield.
Comparative Analysis of Synthetic Routes
| Feature | Organometallic Route (Grignard/Lithium) | Friedel-Crafts Acylation |
| Feasibility | High. Well-suited for electron-deficient rings. | Low. Severely hindered by ring deactivation. |
| Reaction Conditions | Generally milder (low to moderate temperatures). | Harsh (high temperatures, strong Lewis acids). |
| Yield & Purity | Typically provides good to excellent yields with high purity after purification. | Often results in low yields and potential for side products. |
| Reagent Sensitivity | Highly sensitive to moisture and air (requires anhydrous/inert techniques). | Reagents are corrosive and moisture-sensitive but |
Methodological & Application
Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives from 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of pyrazole derivatives, utilizing 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone as a key starting material. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of approved therapeutic agents.[1][2] The incorporation of fluorine and trifluoromethyl groups into these structures can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This application note outlines a robust two-step synthetic protocol, provides in-depth mechanistic insights, and offers a step-by-step experimental procedure suitable for laboratory application.
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous blockbuster drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][4] The metabolic stability of the pyrazole ring makes it a desirable feature in the design of new chemical entities.[1] Furthermore, the strategic incorporation of fluorine and trifluoromethyl (CF3) moieties has become a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance lipophilicity, improve metabolic stability, and modulate the pKa of neighboring functional groups, often leading to improved drug absorption, distribution, metabolism, and excretion (ADME) profiles. Consequently, the synthesis of pyrazoles bearing these fluorinated substituents is a highly active area of research aimed at expanding the chemical space for drug development.
This guide focuses on the synthesis of pyrazole derivatives from this compound, a starting material that combines the desirable electronic properties of a difluorinated phenyl ring with a reactive acetophenone moiety, primed for elaboration into the pyrazole heterocycle.
Synthetic Strategy and Mechanistic Overview
The conversion of an acetophenone to a pyrazole is a well-established transformation in organic synthesis. A common and effective strategy involves a two-step sequence:
-
Formation of a 1,3-dicarbonyl equivalent: The acetophenone is first reacted with a suitable reagent to introduce a second carbonyl group or a functionality that behaves as such, creating a 1,3-dicarbonyl intermediate. A widely used method is the condensation with dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone.
-
Cyclization with a hydrazine derivative: The intermediate is then treated with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to undergo a cyclocondensation reaction, forming the pyrazole ring.[5][6]
Step 1: Enaminone Formation
The reaction of this compound with DMF-DMA proceeds through a condensation mechanism to form a β-enaminoketone. This intermediate is a versatile precursor for pyrazole synthesis.
Step 2: Pyrazole Ring Formation
The subsequent reaction with a hydrazine derivative, such as hydrazine hydrate, involves the formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7]
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1189359-39-4 | Commercially available | |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | Commercially available | Store under inert atmosphere |
| Hydrazine hydrate | 7803-57-8 | Commercially available | Toxic, handle with appropriate PPE |
| Toluene, anhydrous | 108-88-3 | Commercially available | |
| Ethanol | 64-17-5 | Commercially available | |
| Acetic acid, glacial | 64-17-5 | Commercially available | |
| Saturated sodium bicarbonate solution | - | Prepared in-house | |
| Brine | - | Prepared in-house | |
| Anhydrous magnesium sulfate | 7487-88-9 | Commercially available |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3,5-difluoro-4-(trifluoromethyl)phenyl)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of this compound (1.0 mmol, 224 mg) in 5 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser, add dimethylformamide dimethyl acetal (DMF-DMA) (2.0 mmol, 238 mg, 0.27 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude enaminone can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel.
Step 2: Synthesis of 5-(3,5-difluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole
-
Dissolve the crude enaminone from the previous step in 10 mL of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 mmol, 75 mg, 0.07 mL) to the solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the enaminone spot has disappeared.
-
Cool the reaction mixture to room temperature and then pour it into 50 mL of ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired pyrazole derivative.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of the pyrazole derivative.
Reaction Mechanism
Caption: Simplified reaction mechanism for pyrazole synthesis.
Expected Results and Characterization
The successful synthesis will yield a solid product. The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the pyrazole ring protons and the aromatic protons of the difluoro-trifluoromethyl-phenyl group. The number of signals and their splitting patterns will be characteristic of the final structure. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the substituted phenyl ring. The presence of the CF3 group will be evident from characteristic C-F couplings. |
| ¹⁹F NMR | Signals corresponding to the two fluorine atoms on the phenyl ring and the three fluorine atoms of the trifluoromethyl group. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the synthesized pyrazole derivative. |
| Melting Point | A sharp melting point range, indicative of a pure compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Extend the reflux time and ensure anhydrous conditions. |
| Degradation of starting material | Ensure the reaction temperature does not significantly exceed the boiling point of toluene. | |
| Low yield in Step 2 | Incomplete cyclization | Increase the reflux time or add a slight excess of hydrazine hydrate. |
| Difficulty in purification | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. | |
| Multiple products | Side reactions | Ensure the reaction temperature is well-controlled. The amount of acetic acid catalyst can also be optimized. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of pyrazole derivatives from this compound. The described two-step protocol is based on established synthetic methodologies and is adaptable for the synthesis of a library of pyrazole analogues by varying the hydrazine component. The strategic incorporation of fluorine atoms and a trifluoromethyl group in the final products makes them promising candidates for further investigation in drug discovery programs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. galchimia.com [galchimia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. firsthope.co.in [firsthope.co.in]
Application Notes & Protocols for Suzuki Coupling Reactions with 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Abstract
This comprehensive guide provides detailed application notes and robust protocols for conducting Suzuki-Miyaura cross-coupling reactions with 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone. This substrate, a highly electron-deficient aryl halide, is a valuable building block in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, a systematic guide to optimizing reaction conditions, a step-by-step experimental protocol, and a troubleshooting guide to address common challenges. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in complex molecular synthesis.
Introduction: The Significance of a Highly Fluorinated Ketone
This compound is a key intermediate in the synthesis of advanced materials and pharmacologically active compounds.[4] The presence of multiple electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics are highly sought after in drug design to enhance membrane permeability, binding affinity, and pharmacokinetic profiles.[1][2]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[5][6] However, the unique electronic nature of this compound presents specific challenges and opportunities in reaction design. Its high electron deficiency activates the aryl halide for the initial oxidative addition step but can also influence subsequent steps in the catalytic cycle and introduce potential side reactions.[7] This guide provides the necessary framework to successfully navigate these complexities.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br or C-Cl bond of a derivative of our title compound). This is often the rate-determining step.[7] The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups on this compound makes the aromatic ring electron-poor, thereby facilitating this crucial step.
-
Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[8] This species then transfers its organic group to the palladium(II) complex, displacing the halide. The choice of base is critical to ensure efficient formation of the boronate without promoting unwanted side reactions.[9]
-
Reductive Elimination: The two organic partners on the palladium center rearrange to a cis orientation and are then eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki coupling with a challenging substrate like this compound hinges on the careful selection of several key parameters. Due to its electron-deficient nature, standard conditions may not be optimal.
| Parameter | Recommendation & Rationale | Supporting Sources |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective Pd(0) sources that are reduced in situ to the active catalyst. For challenging couplings, pre-formed catalysts like Buchwald's G3 or G4 precatalysts can offer higher activity and reproducibility. | [3][8] |
| Ligand | Bulky, Electron-Rich Phosphines: Ligands are crucial for stabilizing the palladium catalyst and promoting both oxidative addition and reductive elimination. Buchwald ligands such as SPhos or XPhos are highly recommended. Their steric bulk facilitates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition, which is particularly beneficial for less reactive coupling partners like aryl chlorides. | [1][2][10] |
| Base | K₃PO₄ or Cs₂CO₃: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a versatile and effective choice. Cesium carbonate (Cs₂CO₃) is often more effective, especially in anhydrous conditions, due to its higher solubility. For substrates sensitive to strong bases, weaker options like K₂CO₃ can be considered. | [9][11] |
| Solvent | Aprotic Polar Solvents: Solvents like 1,4-Dioxane , Toluene , or THF , often with a small amount of water, are standard. The water helps to dissolve the base and facilitate the formation of the active boronate species. The choice of solvent can significantly impact reaction rates and must be optimized empirically. | [9][12][13] |
| Boronic Acid/Ester | Aryl or Vinyl Boronic Acids/Esters: The reaction is compatible with a wide range of boronic acids and their corresponding esters (e.g., pinacol esters). Note that coupling an electron-deficient aryl halide with an electron-deficient boronic acid can be challenging and may lead to side reactions like homocoupling. | [14] |
| Temperature | 60-110 °C: Elevated temperatures are often necessary to overcome the activation energy barriers, especially for sterically hindered substrates or less reactive aryl chlorides. Microwave irradiation can be a powerful tool for rapid optimization and can lead to shorter reaction times and improved yields. | [9][15] |
| Additives | Silver(I) Oxide (Ag₂O): For particularly inactive or challenging substrates, additives like Ag₂O have been shown to promote the transmetalation step, although its effect should be evaluated on a case-by-case basis. | [16] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 3',5'-Difluoro-4'-(trifluoromethyl)phenyl halide with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation.
Materials:
-
3',5'-Difluoro-4'-(trifluoromethyl)phenyl halide (e.g., the bromide or chloride derivative) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the 3',5'-Difluoro-4'-(trifluoromethyl)phenyl halide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 2.5 mL dioxane and 0.5 mL water for a 0.25 mmol scale reaction). The mixture should be thoroughly degassed via sparging with inert gas for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. A typical reaction time is 2-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise, particularly with highly functionalized substrates.
Figure 2: A logical workflow for troubleshooting common Suzuki coupling issues.
-
Issue: Low or No Conversion
-
Cause: Inefficient catalyst activation or turnover. The chosen ligand may not be optimal.
-
Solution: Switch to a more electron-rich and bulky ligand like XPhos or consider a pre-formed palladium precatalyst which can exhibit higher activity.[1][10] Ensure the reaction is strictly anaerobic, as oxygen can deactivate the Pd(0) catalyst.[9]
-
-
Issue: Dehalogenation of the Starting Material
-
Cause: This side reaction, where the halide is replaced by a hydrogen atom, can be promoted by high temperatures, certain bases, or impurities acting as hydride sources.[17]
-
Solution: Try lowering the reaction temperature. A change in base from a carbonate to a phosphate may be beneficial. Ensure all reagents and solvents are pure.
-
-
Issue: Homocoupling of the Boronic Acid
-
Cause: This side reaction forms a biaryl from two molecules of the boronic acid coupling partner. It can be prevalent when coupling two electron-deficient partners and can be promoted by the presence of oxygen or palladium black.[14]
-
Solution: Meticulous degassing of the reaction mixture is crucial. Using a boronic ester (e.g., pinacol ester) instead of the acid can sometimes suppress this pathway. In some cases, switching to completely anhydrous conditions with a fluoride source as the base (e.g., CsF) can be effective.[9]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, highly functionalized molecules. Success with this electron-deficient substrate requires a departure from generic protocols and a focused approach on catalyst and ligand selection. By leveraging bulky, electron-rich phosphine ligands, such as SPhos, and carefully optimizing the base and solvent system, researchers can achieve high yields and minimize side reactions. The protocols and troubleshooting guide presented here provide a solid foundation for the successful application of this versatile building block in research and development.
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald Ligands [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes: A-Robust Protocol for the Grignard Reaction of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Introduction: Navigating the Challenges of Fluorinated Ketones in Grignard Synthesis
The synthesis of tertiary alcohols from ketones via the Grignard reaction is a cornerstone of organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2][3] However, the introduction of strong electron-withdrawing groups, such as fluorine and trifluoromethyl moieties, on the aromatic ring of the ketone substrate presents significant challenges. These substituents decrease the electron density of the carbonyl carbon, making it more susceptible to nucleophilic attack, but can also lead to undesired side reactions. This application note provides a detailed, field-proven protocol for the successful Grignard reaction of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone with methylmagnesium bromide. The resulting product, 2-(3,5-difluoro-4-(trifluoromethyl)phenyl)propan-2-ol, is a valuable building block in pharmaceutical and materials science research.
Mechanism and Key Considerations
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the ketone.[4][5][6] This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[5][7]
Several factors are critical for the success of this reaction, particularly with an electron-deficient substrate like this compound:
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents, including water.[5][8][9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[8][10]
-
Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential. They not only dissolve the reagents but also stabilize the Grignard reagent through coordination with the magnesium atom.[8][11] THF is often preferred due to its higher boiling point and better solvating ability.[12]
-
Initiation of Grignard Reagent Formation: The reaction between magnesium metal and the alkyl halide can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface.[4] Activation methods, such as the addition of a small crystal of iodine or mechanical grinding, are often employed.[8][13]
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[8] Maintaining a low temperature during the addition of the ketone is crucial to prevent side reactions and ensure a controlled reaction rate.[12]
-
Safety Precautions: Grignard reagents can be pyrophoric, and the ethereal solvents used are highly flammable.[12][14] All procedures must be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment.[12][15] The potential for explosive decomposition of certain trifluoromethyl-substituted Grignard reagents has been noted, emphasizing the need for careful handling and adherence to safety protocols.[15][16][17]
Visualizing the Workflow
Caption: Workflow for the Grignard synthesis of 2-(3,5-difluoro-4-(trifluoromethyl)phenyl)propan-2-ol.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-(3,5-difluoro-4-(trifluoromethyl)phenyl)propan-2-ol using methylmagnesium bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Magnesium turnings | 24.31 | 0.36 g | 15.0 | 1.5 |
| Iodine | 253.81 | 1 crystal | - | - |
| Methyl bromide | 94.94 | 1.42 g (0.83 mL) | 15.0 | 1.5 |
| This compound | 224.13 | 2.24 g | 10.0 | 1.0 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | 50 mL | - | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
| Diethyl Ether (for extraction) | - | ~100 mL | - | - |
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface.[8]
-
Initial Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of methyl bromide in 10 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (approximately 1-2 mL) of the methyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubbling, and a gentle refluxing of the ether.[10] If the reaction does not start, gently warm the flask or add another small crystal of iodine.
-
Grignard Formation: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.[18] After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.[19]
Part 2: Reaction with this compound
-
Ketone Solution Preparation: In a separate flame-dried flask, dissolve this compound in 20 mL of anhydrous THF.
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Slow Addition: Slowly add the solution of the ketone to the Grignard reagent dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture at 0 °C throughout the addition to control the exothermic reaction.[20]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and the unreacted Grignard reagent.[21] This is a safer and milder alternative to a strong acid workup which can sometimes cause dehydration of the tertiary alcohol.[22]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[10]
-
Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.[10] This removes any remaining acidic or basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous liquid or a low-melting solid, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure tertiary alcohol.
Conclusion
This application note provides a comprehensive and reliable protocol for the Grignard reaction of the challenging substrate, this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, high yields of the desired tertiary alcohol can be achieved. The detailed step-by-step procedure, coupled with an understanding of the underlying mechanism and safety considerations, will enable researchers to successfully utilize this powerful synthetic transformation for the preparation of valuable fluorinated compounds.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 4. byjus.com [byjus.com]
- 5. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. britthipple.com [britthipple.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acs.org [acs.org]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. dchas.org [dchas.org]
- 16. researchgate.net [researchgate.net]
- 17. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. app.studyraid.com [app.studyraid.com]
- 21. prepchem.com [prepchem.com]
- 22. quora.com [quora.com]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution on 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone. This substrate is a highly activated, electronically deficient aromatic system, making it an exceptionally valuable building block in medicinal chemistry and materials science. We delve into the mechanistic principles governing its reactivity, explore key experimental parameters, and provide detailed, validated protocols for the substitution of a fluorine atom with common oxygen, nitrogen, and sulfur nucleophiles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon for the creation of complex molecular architectures.
Introduction: The Strategic Value of this compound
The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This compound is a powerful building block precisely because it combines these features on a reactive aromatic scaffold.
The reactivity of this molecule in nucleophilic aromatic substitution (SNAr) is governed by the potent electron-withdrawing nature of its substituents. The acetyl group, the two fluorine atoms, and particularly the trifluoromethyl group work in concert to dramatically lower the electron density of the aromatic ring. This electronic deficiency makes the ring highly susceptible to attack by nucleophiles, a critical feature for constructing carbon-heteroatom and carbon-carbon bonds under relatively mild conditions.[1][2] Unlike many cross-coupling reactions, SNAr offers a transition-metal-free approach to functionalizing aromatic rings.[3]
Mechanistic Rationale and Regioselectivity
The widely accepted mechanism for SNAr reactions on such electron-poor arenes is a two-step addition-elimination process.[2]
-
Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a fluorine leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4]
-
Elimination & Aromatization: The complex then collapses, ejecting the fluoride leaving group and restoring the aromaticity of the ring to yield the substituted product.
The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[5][6]
Caption: The addition-elimination mechanism of SNAr reactions.
Regioselectivity: The primary question is which of the two fluorine atoms will be displaced. The regiochemical outcome is determined by the stability of the intermediate Meisenheimer complex.
-
Substitution at C-3': Attack at this position places the negative charge ortho to the acetyl group and para to the trifluoromethyl group. Both groups can effectively stabilize the negative charge through resonance and induction.
-
Substitution at C-5': Attack at this position places the negative charge ortho to the trifluoromethyl group and meta to the acetyl group.
The strongest activation occurs at the positions ortho and para to the most powerful electron-withdrawing groups.[7] In this substrate, the trifluoromethyl group exerts the strongest activating effect. Therefore, nucleophilic attack is strongly favored at the C-3' position , which is para to the CF₃ group, leading to the selective formation of the 3'-substituted product.
Core Experimental Parameters: A Scientist's Guide
Optimizing an SNAr reaction requires careful consideration of four key components: the nucleophile, the base, the solvent, and the temperature.
| Parameter | Selection Rationale & Expert Insights | Typical Examples |
| Nucleophile | The choice of nucleophile defines the transformation. Softer, more polarizable nucleophiles (e.g., thiols) are often highly reactive. Steric hindrance on the nucleophile can slow the reaction rate. | O-Nucleophiles: Phenols, AlcoholsN-Nucleophiles: Primary/Secondary Amines, AzolesS-Nucleophiles: Thiols, Thiophenols |
| Base | A base is often required to deprotonate the nucleophile (e.g., a phenol or thiol) to generate the more reactive anionic form (phenoxide or thiolate). For amine nucleophiles, a base acts as a scavenger for the HF generated in situ. Anhydrous, non-nucleophilic bases are preferred to avoid side reactions. | K₂CO₃, Cs₂CO₃ (mild, heterogeneous)NaH (strong, for alcohols/thiols)Et₃N, DIPEA (organic, for scavenging acid) |
| Solvent | Polar aprotic solvents are essential. They effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the anionic nucleophile, thus enhancing its reactivity. They also have high boiling points, allowing for a wide range of reaction temperatures. | Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Acetonitrile (ACN)Tetrahydrofuran (THF)[7] |
| Temperature | Reaction rates are highly temperature-dependent. While the activated substrate can react at room temperature with strong nucleophiles, heating is commonly employed to drive the reaction to completion, typically between 60 °C and 120 °C. | Room Temperature to 120 °C |
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for representative SNAr transformations. A general experimental workflow is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Application Note: High-Efficiency Protocols for the Reduction of the Keto Group in 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Abstract
This comprehensive guide details validated protocols for the chemical reduction of the keto group in 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, a key synthetic intermediate in pharmaceutical and agrochemical research. We present two primary methodologies: a robust, high-yield achiral reduction using sodium borohydride for rapid synthesis of the corresponding secondary alcohol, and a state-of-the-art asymmetric reduction protocol for the generation of enantiomerically enriched chiral alcohols, which are critical building blocks in modern drug development. This document provides not only step-by-step procedures but also the underlying chemical principles, optimization strategies, and comparative data to empower researchers in selecting and implementing the most suitable protocol for their specific research objectives.
Introduction: The Significance of Fluorinated Alcohols
The reduction of prochiral ketones to their corresponding secondary alcohols is a cornerstone transformation in organic synthesis. The target substrate, this compound, incorporates multiple fluorine atoms, a feature known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, the resulting alcohol, 1-(3,5-difluoro-4-(trifluoromethyl)phenyl)ethan-1-ol, and its enantiomerically pure forms, are highly valuable synthons for the development of novel therapeutic agents and advanced materials. This application note provides detailed, replicable protocols to facilitate the efficient synthesis of this important intermediate.
Chemical Principles and Strategy
The core of this transformation involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The choice of hydride source and reaction conditions dictates the outcome, particularly in terms of stereoselectivity.
-
Achiral Reduction: For applications where stereochemistry is not a concern, sodium borohydride (NaBH₄) offers a mild, selective, and cost-effective solution. It readily reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides.[1][2] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
-
Asymmetric (Chiral) Reduction: To obtain a single enantiomer of the alcohol, a chiral catalyst or reagent is necessary. This is crucial in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. Among the most reliable methods for asymmetric ketone reduction are those employing oxazaborolidine catalysts, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5] This method uses a catalytic amount of a chiral oxazaborolidine, which coordinates with borane to form a chiral complex that delivers the hydride to the ketone in a highly face-selective manner.
The trifluoromethyl group on the substrate presents a unique challenge and opportunity. Due to its steric bulk and strong electron-withdrawing nature, it can influence the stereochemical outcome of asymmetric reductions, often leading to high levels of enantioselectivity.[6][7][8][9]
Experimental Protocols
Protocol 1: Achiral Reduction with Sodium Borohydride
This protocol is designed for the efficient, large-scale synthesis of racemic 1-(3,5-difluoro-4-(trifluoromethyl)phenyl)ethan-1-ol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 224.13[10] | 10.0 | 2.24 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 5.0 | 189 mg |
| Methanol (MeOH), Anhydrous | - | - | 50 mL |
| Deionized Water (H₂O) | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | ~10 mL |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | - | - | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.24 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous methanol and stir until the ketone is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add sodium borohydride (189 mg, 5.0 mmol) in small portions over 10-15 minutes. Note: The addition is exothermic and may cause bubbling.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl (~10 mL) until the bubbling ceases and the pH is acidic (pH ~2-3).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the product can be purified by flash column chromatography on silica gel.
Expected Yield: >95%
Protocol 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
This protocol is optimized for the synthesis of enantioenriched 1-(3,5-difluoro-4-(trifluoromethyl)phenyl)ethan-1-ol. The (S)-enantiomer is typically obtained using the (S)-CBS catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (S)-(-)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | - | 0.5 | 0.5 mL |
| Borane-dimethyl sulfide complex (BMS, ~10 M) | - | 6.0 | ~0.6 mL |
| This compound | 224.13[10] | 5.0 | 1.12 g |
| Tetrahydrofuran (THF), Anhydrous | - | - | 25 mL |
| Methanol (MeOH), Anhydrous | - | - | 10 mL |
| Saturated Ammonium Chloride (NH₄Cl) Solution | - | - | 20 mL |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | - | - | 75 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
Procedure:
-
Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.5 mL of 1M solution in toluene, 0.5 mmol).
-
Cooling: Cool the flask to 0-5 °C in an ice-water bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (~0.6 mL, 6.0 mmol) dropwise to the catalyst solution. Stir for 10 minutes at 0-5 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.12 g, 5.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Add saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Yield: 85-95% Expected Enantiomeric Excess (ee): >95%
Visualizing the Workflow and Mechanism
To better illustrate the processes, the following diagrams outline the experimental workflow and the proposed mechanism for the CBS reduction.
Caption: A generalized workflow for the reduction of the target ketone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Scalable Synthesis of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone Derivatives for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone. This compound is a critical building block in medicinal chemistry, valued for the unique electronic properties conferred by its trifluoromethyl and difluoro-phenyl moieties, which enhance metabolic stability and binding affinity in drug candidates.[1] The primary synthetic route detailed herein is the Friedel-Crafts acylation, a robust and scalable method for producing aromatic ketones.[2] This guide offers an in-depth analysis of the reaction mechanism, a step-by-step protocol optimized for scale, quality control procedures, and essential safety considerations, tailored for researchers and professionals in drug development.
Introduction: Significance in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (CF3) groups is a cornerstone of modern drug design.[1] The CF3 group, in particular, is found in numerous pharmaceuticals due to its ability to increase metabolic stability, improve lipophilicity, and modulate the electronic nature of the parent molecule.[3][4] The target compound, 1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone, serves as a key intermediate for a variety of pharmacologically active molecules, including potent antibacterial agents and other therapeutics.[1][5] Its synthesis is a pivotal step in the development of novel drug candidates. The strategic placement of two fluorine atoms adjacent to the trifluoromethyl group further influences the molecule's reactivity and properties, making this scaffold highly desirable for constructing complex pharmaceutical intermediates.
Strategic Analysis of Synthetic Routes
While several methods exist for the synthesis of aryl ketones, the Friedel-Crafts acylation stands out for its efficiency and scalability in industrial applications.[6] This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto an aromatic ring.[2][7]
Key considerations for selecting this route include:
-
High Conversion: The reaction typically proceeds to high completion.
-
Product Selectivity: Unlike Friedel-Crafts alkylation, the acylation product is deactivated towards further substitution, preventing polyacylation.[2][8]
-
Rearrangement-Free: The acylium ion intermediate is stabilized by resonance and does not undergo the carbocation rearrangements that can plague alkylation reactions.[6]
The chosen starting materials are 1,3-difluoro-2-(trifluoromethyl)benzene and an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][9]
Caption: High-level workflow for the synthesis of the target acetophenone.
Mechanistic Deep Dive: The Friedel-Crafts Acylation Pathway
The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism, which can be broken down into three primary stages.[10][11]
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acetylating agent (acetyl chloride) by coordinating to the chlorine atom. This polarization facilitates the departure of the chloride, forming a highly electrophilic acylium ion (CH₃CO⁺) and the [AlCl₄]⁻ complex.[7]
-
Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluoro-2-(trifluoromethyl)benzene acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This action restores the aromaticity of the ring, yielding the final ketone product. The AlCl₃ catalyst is regenerated, although in practice it forms a complex with the ketone product, necessitating a stoichiometric amount of catalyst and a hydrolytic workup step.[2][10]
Caption: Step-wise mechanism of the Friedel-Crafts acylation reaction.
Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood by personnel with appropriate training.
4.1 Materials and Equipment
| Material | Grade | Quantity | Supplier | Notes |
| 1,3-Difluoro-2-(trifluoromethyl)benzene | >98% | 90 mL (127 g) | Standard Supplier | Starting material |
| Acetyl Chloride | Reagent | 38 mL (42 g) | Standard Supplier | Acetylating agent |
| Aluminum Chloride (AlCl₃), Anhydrous | >99% | 73 g | Standard Supplier | Lewis acid catalyst |
| Dichloromethane (DCM) | Anhydrous | 500 mL | Standard Supplier | Reaction solvent |
| Hydrochloric Acid (HCl) | 2M aq. | ~500 mL | Standard Supplier | For quench |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. | ~200 mL | Standard Supplier | For neutralization |
| Brine (Saturated NaCl) | aq. | ~200 mL | Standard Supplier | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | ~20 g | Standard Supplier | Drying agent |
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser with gas outlet to a scrubber, addition funnel, thermocouple, heating mantle, and cooling bath (ice/water).
4.2 Step-by-Step Protocol
-
Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Charge the 2L flask with anhydrous aluminum chloride (73 g) and anhydrous dichloromethane (300 mL). Begin stirring to form a suspension.
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (38 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: Once the acetyl chloride addition is complete, add 1,3-difluoro-2-(trifluoromethyl)benzene (90 mL) dropwise over 1 hour, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (~40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Workup): Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (~500 g) and concentrated HCl (50 mL) in a separate, larger beaker. Caution: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (150 mL), water (150 mL), saturated NaHCO₃ solution (150 mL), and finally brine (150 mL). Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
4.3 Purification
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). For large-scale operations, vacuum distillation is often preferred.[12] An alternative purification for ketones involves bisulfite extraction, which selectively removes reactive ketones from mixtures.[13][14]
Quality Control and Characterization
The identity and purity of the final product, 1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone, must be confirmed using standard analytical techniques.
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid/solid |
| Identity | ¹H NMR, ¹⁹F NMR | Spectrum conforms to the reference structure |
| Purity | HPLC/GC | ≥98.0% |
| Molecular Weight | Mass Spec (MS) | Corresponds to C₉H₅F₅O (MW: 224.13 g/mol )[15] |
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
δ ~7.6-7.8 ppm: (m, 2H, Ar-H)
-
δ ~2.6 ppm: (s, 3H, -COCH₃)
Process Safety Considerations
-
Reagents: Aluminum chloride reacts violently with water.[16] Acetyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction: The quenching step is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation.
-
Waste: Aqueous waste will be acidic and contain aluminum salts. Neutralize before disposal according to local regulations. Organic waste should be collected and disposed of appropriately.
Workflow & Logic Summary
Caption: Detailed experimental workflow from reagents to final QC-approved product.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]
- 8. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 9. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 12. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Note & Protocol: High-Purity Purification of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone for Pharmaceutical and Research Applications
Abstract 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is a critical fluorinated building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The stringent purity requirements for these applications necessitate robust and reproducible purification protocols. This document provides a comprehensive guide for the purification of this compound from a typical crude reaction mixture. We present two primary, orthogonal methods: automated flash column chromatography for the removal of structurally similar impurities and recrystallization for final polishing to achieve >99.5% purity. Detailed, step-by-step protocols are provided, alongside methodologies for in-process quality control and final purity validation, ensuring a self-validating and reliable workflow for researchers, scientists, and drug development professionals.
Compound Profile and Purification Rationale
Understanding the physicochemical properties of the target compound and the nature of potential impurities is fundamental to designing an effective purification strategy.
1.1. Physicochemical Properties
The properties of this compound dictate the choice of solvents and conditions for its purification.
| Property | Value | Source(s) |
| CAS Number | 1189359-39-4 | [1][5][6] |
| Molecular Formula | C₉H₅F₅O | [1][5][6] |
| Molecular Weight | 224.13 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline solid | Inferred from related structures[2] |
| Solubility | Good solubility in common organic solvents (EtOAc, DCM, Acetone); Insoluble in water. | [3][7] |
| Purity (Typical Commercial) | ≥ 97% | [4][6] |
1.2. Rationale: The Challenge of Synthetic Impurities
The synthesis of highly substituted aromatic ketones like this compound, often via Friedel-Crafts acylation or related methods, can generate a profile of challenging impurities.[2] The primary purification challenge lies in removing compounds with very similar polarity and structure.
-
Regioisomers: The most common and difficult-to-remove impurities are often regioisomers formed during the acylation step, where the acetyl group is added to a different position on the aromatic ring.
-
Unreacted Starting Materials: Residual fluorinated benzene precursors may persist in the crude product.
-
Reaction By-products: Side reactions can lead to a variety of minor by-products.
-
Residual Solvents: Solvents used in the reaction and initial workup may be retained.
A multi-step purification strategy is therefore essential. Flash chromatography is ideal for separating isomers, while a final recrystallization step effectively removes trace impurities and residual chromatography solvents.
Recommended Purification Workflow
A sequential purification strategy ensures the highest possible purity. The workflow begins with a primary separation based on polarity, followed by a final polishing step based on differential solubility.
Caption: Overall purification workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
3.1. Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from regioisomers and other closely related impurities.
Principle of Operation: Flash chromatography utilizes a positive pressure to drive a solvent mixture (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel). Separation occurs based on the differential partitioning of compounds between the two phases; less polar compounds elute faster, while more polar compounds are retained longer. For fluorinated compounds, silica gel provides effective separation.[8][9]
Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage) or manual glass column setup
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), developing tank, and UV lamp (254 nm)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane (DCM) or 10% EtOAc/Hexane. Add ~2-3 g of silica gel to this solution and concentrate to dryness on a rotary evaporator to create a dry-loaded sample. This prevents band broadening during loading.
-
Column Preparation: Select a pre-packed silica column or pack a glass column with a silica gel slurry in n-Hexane. The mass of silica should be approximately 40-100 times the mass of the crude sample. Equilibrate the column with 100% n-Hexane for at least 2 column volumes (CV).
-
Loading: Carefully load the prepared dry-loaded sample onto the top of the equilibrated column.
-
Elution: Begin elution using an optimized solvent gradient. A good starting point is a linear gradient from 100% n-Hexane to 20% Ethyl Acetate in n-Hexane over 20 CV.
-
Expert Tip: The high fluorine content can alter polarity compared to non-fluorinated analogs. Run preliminary TLC plates with varying Hexane/EtOAc ratios (e.g., 95:5, 90:10, 80:20) to determine the optimal separation window before committing to the column.
-
-
Fraction Collection: Collect fractions throughout the run. Monitor the elution of compounds using the system's UV detector or by spotting fractions onto TLC plates and visualizing under UV light. The target compound, being a ketone, is UV active.
-
Analysis and Pooling: Analyze the collected fractions by TLC or rapid HPLC to identify those containing the pure product. Pool the pure fractions into a clean, tared round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the partially purified product.
3.2. Protocol 2: Purification by Recrystallization
This protocol serves as the final polishing step to remove trace impurities and achieve high crystalline purity.
Principle of Operation: Recrystallization leverages the difference in solubility of a compound and its impurities in a specific solvent at different temperatures.[10] An ideal solvent will dissolve the target compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[10]
Materials and Equipment:
-
Partially purified product from chromatography
-
Recrystallization Solvents (e.g., Heptane, Toluene, Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (if using volatile solvents)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. A mixed-solvent system often provides the best results. A good starting system for this compound is Toluene/Heptane.
-
Place a small amount of the compound (~50 mg) in a test tube. Add a few drops of Toluene (the "good" solvent) to dissolve it. Then, add Heptane (the "poor" solvent) dropwise until the solution becomes cloudy (turbid). Gently warm the tube to redissolve the solid. If it clears upon heating and precipitates upon cooling, this is a suitable solvent system.
-
-
Dissolution: Place the bulk of the partially purified product into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot Toluene required to fully dissolve the solid with gentle heating and stirring.
-
Precipitation: Once dissolved, remove the flask from the heat. Slowly add Heptane dropwise while stirring until a persistent cloudiness appears. Add another 1-2 drops of hot Toluene to just redissolve the precipitate, ensuring the solution is saturated.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming large, pure crystals.[10]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold Heptane to remove any residual mother liquor containing impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quality Control and Purity Validation
A robust QC strategy validates the success of the purification protocol. Analysis should be performed on the crude material, after chromatography, and on the final product.
Caption: Self-validating Quality Control (QC) feedback loop for purification.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantitative purity assessment. Fluorinated stationary phases can offer unique selectivity for separating halogenated aromatic compounds and are recommended for baseline resolution from potential isomers.[11]
| Parameter | Recommended Conditions |
| Column | Fluorinated Phenyl Phase (e.g., Pentafluorophenyl - PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | ~0.5 mg/mL in Acetonitrile |
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR confirms the chemical structure and provides an orthogonal assessment of purity.
-
¹H NMR: Look for the characteristic singlet for the methyl protons (~2.6 ppm) and the aromatic signals. The absence of signals from impurities confirms purity.[12][13]
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds. It will confirm the presence and chemical environment of the -CF₃ group and the two aromatic fluorine atoms, providing a clean spectrum for the pure compound.
-
¹³C NMR: Confirms the carbon backbone of the molecule.[9][14]
4.3. Gas Chromatography (GC)
GC is an excellent method for detecting volatile impurities, especially residual solvents from the purification process (e.g., Hexane, EtOAc, Toluene).
Data Summary and Expected Results
This table summarizes the typical outcome of the sequential purification workflow.
| Stage | Purity Assessment Method | Typical Purity | Expected Yield (Stage) | Notes |
| Crude Product | HPLC | 90 - 95% | N/A | Contains regioisomers and starting materials. |
| Post-Chromatography | HPLC | >98.5% | 80 - 90% | Most regioisomers are removed. |
| Final Product (Post-Recrystallization) | HPLC, NMR | >99.5% | 85 - 95% | High crystalline purity, free of residual solvents. |
Conclusion
The described workflow, combining flash column chromatography with a final recrystallization step, provides a robust and reliable pathway to obtaining this compound with purity exceeding 99.5%. The integration of in-process and final quality control checks ensures that the material meets the stringent standards required for pharmaceutical and advanced materials research. By understanding the principles behind each step, scientists can adapt and troubleshoot these protocols to suit their specific crude material and scale-up needs.
References
- 1. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]
- 13. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Fluoro-4-methoxyacetophenone(455-91-4) 13C NMR spectrum [chemicalbook.com]
Application Notes & Protocols: Advanced Analytical Methods for Monitoring Reactions of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Introduction: The Analytical Imperative in Fluoro-Organic Synthesis
3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is a highly functionalized aromatic ketone, serving as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, imparted by two fluorine atoms and a trifluoromethyl group, make it a valuable synthon but also present distinct challenges and opportunities for reaction monitoring. The electron-withdrawing nature of the fluorine substituents activates the aromatic ring for certain transformations while influencing the reactivity of the ketone moiety.
Effective process development and optimization hinge on a deep, real-time understanding of reaction kinetics, intermediate formation, and byproduct profiles. This guide provides a comprehensive overview of robust analytical methodologies tailored for monitoring chemical transformations involving this compound. We will move beyond mere procedural lists to explore the causality behind method selection, empowering researchers to generate high-fidelity, reproducible data. The core analytical techniques discussed—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—are presented as complementary tools for a holistic analytical approach.
Part 1: Real-Time Kinetic Analysis via 19F NMR Spectroscopy
For organofluorine compounds, ¹⁹F NMR spectroscopy is an unparalleled tool for in-situ reaction monitoring. The ¹⁹F nucleus offers exceptional advantages that make it the preferred primary method for kinetic analysis.
The Rationale for ¹⁹F NMR:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[3][4]
-
Vast Chemical Shift Range: The chemical shift dispersion of ¹⁹F is significantly larger than for ¹H, minimizing signal overlap even in complex reaction mixtures. This allows for clear, unambiguous tracking of multiple fluorine-containing species simultaneously.[5]
-
"Clean" Spectroscopic Window: Since fluorine is virtually absent in biological systems and common organic solvents, ¹⁹F NMR spectra are free from background signals, ensuring that every peak observed is directly relevant to the fluorinated analytes of interest.[5]
Protocol 1: Online ¹⁹F NMR for In-Situ Reaction Monitoring
This protocol describes the setup for continuous, non-invasive monitoring of a reaction, providing high-resolution kinetic data. It is particularly useful for understanding reaction mechanisms and identifying transient intermediates.
Experimental Workflow for Online NMR Monitoring
Caption: Workflow for online NMR reaction monitoring.
Methodology:
-
Reagent Preparation: In a typical experiment, a solution of this compound (1.0 eq) and the desired reactant (e.g., a nucleophile, 1.1 eq) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃) to a final concentration of ~0.1 M.
-
Internal Standard: An inert, fluorinated internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., trifluorotoluene) is added for accurate quantification.[3]
-
Spectrometer Setup: The experiment is ideally performed in a benchtop NMR spectrometer equipped with a flow-cell or directly in a standard 5mm NMR tube placed in the instrument probe, pre-thermostatted to the desired reaction temperature.[4]
-
Initial Spectrum (t=0): A high-quality ¹⁹F NMR spectrum is acquired before initiating the reaction to confirm the chemical shifts of the starting material and the internal standard.
-
Reaction Initiation: The reaction is initiated, for example, by injecting a catalyst or a final reagent.
-
Automated Acquisition: The spectrometer is programmed to automatically acquire ¹⁹F spectra at regular intervals (e.g., every 1-5 minutes) over the course of the reaction. Modern benchtop systems can be set up to run for hours or days.[4]
-
Data Processing: Each spectrum is processed, and the integrals of the signals corresponding to the starting material, product(s), and the internal standard are recorded.
-
Kinetic Analysis: The relative concentrations are calculated by comparing the integrals of the analyte peaks to the integral of the internal standard. Plotting concentration versus time allows for the determination of the reaction order and rate constant.
Data Interpretation: The power of this method lies in observing the distinct shifts of the fluorine nuclei as the chemical environment changes. For this compound, three distinct ¹⁹F signals are expected: one for the CF₃ group and two for the aromatic fluorines.
| Species | Fluorine Group | Hypothetical Chemical Shift (δ, ppm) | Expected Change During Reaction |
| Starting Material | -CF₃ | ~ -63 ppm | Decrease in intensity |
| Aromatic -F (C3') | ~ -110 ppm | Decrease in intensity / Disappearance | |
| Aromatic -F (C5') | ~ -112 ppm | Decrease in intensity / Shift | |
| Product (e.g., SNAr at C3') | -CF₃ | ~ -62 ppm | Increase in intensity |
| Aromatic -F (C5') | ~ -115 ppm (shifted) | Increase in intensity |
Note: Chemical shifts are illustrative and will vary based on solvent and specific reaction products.
Part 2: HPLC-UV/MS for Quantitative Analysis and Impurity Profiling
While NMR excels at real-time monitoring, HPLC is the workhorse for analyzing discrete time points, final reaction mixtures, and for purification work-up. It provides excellent quantitative accuracy and, when coupled with a mass spectrometer (MS), offers definitive structural confirmation.
The Rationale for HPLC:
-
High Resolution: HPLC can separate complex mixtures of starting materials, intermediates, products, and byproducts with high efficiency.[6]
-
Quantitative Accuracy: With proper calibration, HPLC-UV provides highly accurate and reproducible quantification, making it ideal for determining final yield and purity.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to separate compounds with diverse polarities.[7]
Protocol 2: HPLC Method Development for Reaction Monitoring
Developing a robust HPLC method is critical for accurate analysis. For highly fluorinated molecules like our target, specialized stationary phases can provide superior performance compared to standard C18 columns.
References
- 1. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 2. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. magritek.com [magritek.com]
- 5. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 6. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. app.studyraid.com [app.studyraid.com]
Application Notes & Protocols: Strategic Synthesis and Screening of Novel Agrochemicals from 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Executive Summary
The relentless evolution of resistance in agricultural pests and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Fluorinated compounds have become a cornerstone of modern agrochemical design, offering enhanced metabolic stability, binding affinity, and bioavailability.[1] This document provides a comprehensive guide to leveraging 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, a highly functionalized and promising building block, for the discovery and development of next-generation fungicides and insecticides. We present detailed, field-tested synthetic protocols for creating diverse heterocyclic scaffolds and outline a robust, logical screening cascade for identifying and prioritizing lead candidates.
The Building Block: Rationale and Physicochemical Profile
This compound is an exemplary starting material for agrochemical synthesis. The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functional groups and is known to increase lipophilicity and block metabolic oxidation, thereby enhancing a molecule's stability and efficacy. The dual fluorine substituents on the phenyl ring further modulate the electronic properties, influencing pKa and improving binding interactions with target proteins.
Table 1: Key Properties of this compound [2][3][4]
| Property | Value | Significance in Synthetic Planning |
| CAS Number | 1189359-39-4 | For unambiguous identification and procurement. |
| Molecular Formula | C₉H₅F₅O | Confirms elemental composition. |
| Molecular Weight | 224.13 g/mol | Critical for accurate stoichiometric calculations. |
| Appearance | Off-white to light yellow solid | A primary indicator of material purity. |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water. | Dictates the choice of reaction and workup solvents. |
| Reactivity Centers | 1. Acetyl Group (α-protons): Acidic protons allow for enolate formation, enabling condensations (e.g., Aldol, Claisen).2. Carbonyl Carbon: Electrophilic site for nucleophilic additions.3. Aromatic Ring: Electron-deficient due to F and CF₃ groups, making it susceptible to nucleophilic aromatic substitution. | Provides multiple handles for diverse chemical transformations. |
Synthetic Pathways to Privileged Agrochemical Scaffolds
The strategic value of this compound lies in its facile conversion to proven agrochemical pharmacophores. We detail two such pathways below.
Pathway I: Synthesis of Pyrazole Derivatives (Fungicidal Candidates)
Scientific Rationale: The pyrazole carboxamide scaffold is a validated fungicidal toxophore, famously targeting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. The Knorr pyrazole synthesis and related methods provide a reliable and high-yielding route to this critical heterocyclic system from β-dicarbonyl precursors, which are readily accessible from our starting acetophenone.[5][6][7]
Protocol 1: Two-Step Synthesis of a Substituted Pyrazole
Step A: Claisen Condensation to form a 1,3-Dicarbonyl Intermediate
-
Under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq.) dropwise, followed by the dropwise addition of a suitable ester (e.g., diethyl oxalate, 1.3 eq.).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor progress via Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture and quench by pouring it into a beaker of ice-water.
-
Acidify the aqueous mixture with 2M HCl until a precipitate forms.
-
Isolate the solid 1,3-dicarbonyl intermediate by vacuum filtration, wash with cold water, and dry under vacuum.
Step B: Cyclization with Hydrazine to Form the Pyrazole Ring
-
Dissolve the dried 1,3-dicarbonyl intermediate (1.0 eq.) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq.) dropwise.
-
Heat the mixture to reflux for 3-5 hours, again monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.
Diagram 1: Synthetic Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole fungicides.
Pathway II: Synthesis of Isoxazoline Derivatives (Insecticidal Candidates)
Scientific Rationale: Isoxazolines are a blockbuster class of insecticides (isoxazolines) that act as potent antagonists of GABA-gated chloride channels in insects. A robust synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. A common variant starts with an aldol condensation to form a chalcone (an α,β-unsaturated ketone), which then reacts with hydroxylamine to form the isoxazoline ring.[8][9][10]
Protocol 2: Two-Step Synthesis of a Substituted Isoxazoline
Step A: Aldol Condensation to form a Chalcone Intermediate
-
Dissolve this compound (1.0 eq.) and a selected aromatic aldehyde (1.1 eq.) in ethanol.
-
To this stirring solution, add an aqueous solution of potassium hydroxide or sodium hydroxide (2-3 eq.) dropwise at room temperature.
-
Continue stirring for 2-6 hours. The formation of a solid precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting acetophenone is consumed.
-
Isolate the chalcone product by vacuum filtration, wash the solid with cold water and a small amount of cold ethanol, and dry.
Step B: Cyclocondensation to Form the Isoxazoline Ring
-
Suspend the chalcone intermediate (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or potassium carbonate (2.0 eq.).
-
Heat the mixture to reflux for 6-10 hours.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final isoxazoline.
Diagram 2: Experimental Workflow for Isoxazoline Synthesis
Caption: Two-stage workflow for the synthesis of isoxazoline insecticides.
Biological Screening Cascade: A Funnel Approach to Lead Discovery
A tiered screening approach is essential for efficiently identifying potent and viable candidates from a library of newly synthesized compounds. This "funnel" methodology saves resources by using broad, high-throughput assays initially, followed by more complex, lower-throughput assays for the most promising hits.
Tier 1: Primary High-Throughput Screening (HTS)
Objective: To rapidly identify compounds with any level of biological activity ("hits") at a single, high concentration.
Protocol 3: Antifungal Growth Inhibition Assay (96-Well Format)
-
Pathogen: Botrytis cinerea (gray mold) or Fusarium graminearum (head blight).
-
Preparation: Dispense potato dextrose broth (PDB) or a suitable fungal growth medium into the wells of a 96-well microtiter plate.
-
Compound Addition: Add test compounds from DMSO stock solutions to achieve a final concentration of 50-100 µM. Ensure the final DMSO concentration is ≤ 1% to avoid solvent toxicity. Include a positive control (e.g., a commercial fungicide like pyraclostrobin) and a negative control (DMSO vehicle).
-
Inoculation: Add a calibrated spore suspension (e.g., 1x10⁴ spores/mL) to each well.
-
Incubation: Incubate plates at 25°C for 48-72 hours.
-
Readout: Measure fungal growth by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Analysis: Calculate the percent inhibition for each compound relative to the negative control. Hits are typically defined as compounds showing >50% inhibition.[11][12]
Tier 2: Secondary Screening and Dose-Response
Objective: To confirm the activity of primary hits, determine their potency (EC₅₀/LC₅₀), and assess their spectrum of activity.
Protocol 4: Insecticidal Leaf-Dip Bioassay (Myzus persicae - Peach-Potato Aphid)
-
Preparation: Prepare serial dilutions of hit compounds in a 10% acetone/water solution containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%).
-
Treatment: Excise leaf discs from a suitable host plant (e.g., radish or cabbage). Using fine-tipped forceps, dip each disc into a test solution for 10 seconds and allow it to air-dry completely on a wire rack.
-
Assay Setup: Place each treated leaf disc, abaxial side up, on a layer of agar (1.5%) in a petri dish or multi-well plate.
-
Infestation: Carefully transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Maintain the assays at 22-25°C with a 16:8 light:dark photoperiod for 48-72 hours.
-
Readout: Assess mortality under a stereomicroscope. Aphids that are moribund or unable to move when gently prodded are considered dead.
-
Analysis: Use probit or logit analysis software to calculate the LC₅₀ (Lethal Concentration, 50%) value for each active compound.[13][14]
Diagram 3: Logical Flow of the Agrochemical Screening Cascade
Caption: A tiered screening funnel for lead candidate identification.
Authoritative Grounding & References
The methodologies described herein are based on established principles in synthetic organic chemistry and agrochemical discovery. For further reading on the importance of fluorine in drug design, heterocyclic synthesis, and bioassay development, the following resources are recommended.
References
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. URL: --INVALID-LINK--
-
This compound. PubChem, National Institutes of Health. URL: --INVALID-LINK--
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central, National Institutes of Health. URL: --INVALID-LINK--
-
Synthesis of Pyrazoles from Acetophenones in Flow. Biotech Spain. URL: --INVALID-LINK--
-
Bioassays for Monitoring Insecticide Resistance. PubMed Central, National Institutes of Health. URL: --INVALID-LINK--
-
Plant Biologists Identify Promising New Fungicides. UC Davis College of Biological Sciences. URL: --INVALID-LINK--
-
A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. BenchChem. URL: --INVALID-LINK--
-
Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences. URL: --INVALID-LINK--
-
Enhancing Agrochemicals: The Role of 3'-(Trifluoromethyl)acetophenone. NINGBO INNO PHARMCHEM CO.,LTD. URL: --INVALID-LINK--
-
Recent developments in fluorine-containing pesticides. ResearchGate. URL: --INVALID-LINK--
-
2-Isoxazolines: A Synthetic and Medicinal Overview. PubMed, National Institutes of Health. URL: --INVALID-LINK--
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian. URL: --INVALID-LINK--
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, ASM Journals. URL: --INVALID-LINK--
-
Synthesis of 2-isoxazolines. Organic Chemistry Portal. URL: --INVALID-LINK--
-
A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. PubMed, National Institutes of Health. URL: --INVALID-LINK--
References
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 4. halochem.com [halochem.com]
- 5. galchimia.com [galchimia.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS | Medical Sains : Jurnal Ilmiah Kefarmasian [ojs.ummada.ac.id]
- 9. 2-Isoxazoline synthesis [organic-chemistry.org]
- 10. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Fluorinated Acetophenones
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of fluorinated acetophenones. These substrates, while valuable synthons, are electronically deactivated and can present unique challenges that are not always addressed by standard protocols. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful outcomes in your experiments.
Core Principles: Why Are Fluorinated Acetophenones Challenging?
Fluorinated acetophenones are classic examples of electron-deficient aryl halides. The strong electron-withdrawing nature of both the acetyl group and the fluorine atom significantly alters the electronic properties of the aromatic ring. While this electronic deficiency is known to facilitate the oxidative addition step—often the rate-limiting step in the Suzuki cycle—it can also exacerbate other issues, leading to failed reactions.[1] Understanding the catalytic cycle is the first step to effective troubleshooting.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of your fluorinated acetophenone.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[2][3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & Frequently Asked Questions
Category 1: Low or No Conversion
Q1: My reaction shows zero conversion of the starting aryl halide. I just see starting materials. Where do I begin troubleshooting?
A1: This is a classic "failure to launch" scenario, which almost always points to a fundamental problem with one of the core reaction components.
-
Check Your Catalyst: The most common culprit is an inactive catalyst. The active species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ to initiate the cycle.[6]
-
Actionable Advice: Ensure your palladium source is fresh. If you suspect catalyst death, consider using a more robust, air-stable precatalyst. Modern Buchwald-type precatalysts (e.g., G3 or G4 palladacycles) are designed for high stability and activity, making them excellent choices for challenging substrates.[6][7]
-
-
Verify Your Base: The base is not just a spectator; it is critical for activating the boronic acid into the more nucleophilic "ate" complex required for transmetalation.[8] If the base is old, wet (when anhydrous conditions are needed), or simply incorrect for the solvent system, the reaction will not proceed.
-
Actionable Advice: Use a freshly opened or properly stored base. For reactions with fluorinated acetophenones, a common starting point is K₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize surface area, especially in heterogeneous mixtures.[6]
-
-
Degas, Degas, Degas: Oxygen is poison to the Pd(0) catalyst. It can lead to the formation of palladium black and promote the unwanted homocoupling of your boronic acid.[6]
-
Actionable Advice: Your solvent and reaction headspace must be rigorously deoxygenated. The "sparge and backfill" method (bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes, followed by maintaining a positive pressure) is superior to simple vacuum backfilling.
-
Q2: The reaction is very sluggish, giving me only 20-30% conversion after 24 hours. How can I accelerate it?
A2: Sluggish reactions indicate that while the catalytic cycle is turning over, it is doing so inefficiently. The bottleneck is likely either the oxidative addition or the transmetalation step. For electron-deficient substrates like yours, the issue is less likely to be oxidative addition. The focus should be on the ligand and reaction conditions.
-
Ligand Choice is Critical: The standard PPh₃ is often insufficient for challenging substrates. You need a ligand that is both bulky and electron-rich. Such ligands promote reductive elimination and stabilize the monoligated Pd(0) species, which is highly active.[5][7]
-
Actionable Advice: Switch to a state-of-the-art ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., PCy₃, P(t-Bu)₃) are designed for these scenarios.[5][9] They have proven highly effective for coupling electron-deficient aryl chlorides.[9][10]
-
-
Increase Temperature: Suzuki couplings are often temperature-sensitive. A moderate increase in temperature can dramatically increase the rate of all steps in the catalytic cycle.
-
Actionable Advice: If you are running the reaction at 80 °C, try increasing to 100-110 °C. Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for the higher temperature.
-
-
Solvent System: The polarity and composition of the solvent can influence the solubility of the base and the boronate complex, directly impacting the transmetalation rate.
-
Actionable Advice: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1) is a common and effective system. The water helps solubilize the inorganic base and facilitates the formation of the boronate.[6]
-
Category 2: Dominant Side Reactions
Caption: Desired Productive Cycle vs. Common Off-Cycle Side Reactions.
Q3: My boronic acid is disappearing, and I'm isolating the corresponding simple arene (protodeboronation). How do I prevent this?
A3: Protodeboronation is the protonolysis of the C-B bond and is one of the most common failure modes in Suzuki couplings.[11][12] It is highly dependent on the stability of the boronic acid, the base, the solvent, and the temperature.
-
Cause & Solution:
-
Water & Strong Base: The combination of water (the proton source) and a strong base accelerates this side reaction.[6]
-
Unstable Boronic Acid: Some boronic acids are inherently unstable.
-
Actionable Advice: Protect your boronic acid. Converting it to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt (R-BF₃K) can dramatically increase its stability.[13] These derivatives participate in the coupling via a "slow release" of the active boronic acid, keeping its ambient concentration low and minimizing side reactions.[11][13]
-
-
Q4: I'm seeing a significant amount of biaryl product from the homocoupling of my boronic acid (R-R). What causes this?
A4: The homocoupling of boronic acids is almost exclusively caused by the presence of oxygen in the reaction mixture.[6] The palladium catalyst can facilitate this oxidative coupling.
-
Actionable Advice: The solution is rigorous deoxygenation. Re-evaluate your inert atmosphere technique. Ensure your solvents are freshly degassed before use. Even the small amount of water added to a biphasic system should be degassed.[14]
Q5: My mass spec shows a peak corresponding to the dehalogenated fluoroacetophenone starting material. Why is this happening?
A5: Dehalogenation is the replacement of the halide (Br, Cl, I) with a hydrogen atom. This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl group.[12]
-
Cause & Solution: The hydride source can be the solvent (especially alcohols like isopropanol) or certain bases (like amines or hydroxides).
-
Actionable Advice: Avoid alcoholic solvents if dehalogenation is a problem. Switch to a non-protic solvent like dioxane or toluene. Ensure your base is not a potential hydride donor. Carbonates (K₂CO₃) and phosphates (K₃PO₄) are generally safe choices.
-
Category 3: Advanced Topics
Q6: Is it possible to perform the Suzuki coupling directly at the C-F bond of my fluoroacetophenone?
A6: For standard palladium-catalyzed Suzuki reactions, the answer is almost certainly no. The C(sp²)-F bond is exceptionally strong (~126 kcal/mol) and is generally considered inert to the Pd(0) catalysts typically used for Suzuki couplings.[15][16] The reaction will occur at a more labile site, such as a C-Br, C-I, or even an activated C-Cl bond on the same ring. Activating a C-F bond for cross-coupling is a specialized area of research that usually requires nickel catalysts or palladium systems with highly specialized ligands and conditions not typical for a standard Suzuki reaction.[17][18]
Recommended Starting Protocol & Optimization
This protocol is a robust starting point for the Suzuki-Miyaura coupling of a challenging electron-deficient aryl halide like a bromo-fluoroacetophenone.
Protocol 1: General Procedure for Coupling with Fluoroacetophenones
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane/water at a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Place the sealed flask into a preheated oil bath or heating block set to 100-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G3) | High air/moisture stability and activity. Ensures reliable initiation. |
| Ligand | Buchwald-type (XPhos, SPhos) or P(t-Bu)₃ | Bulky, electron-rich ligands are essential for efficient coupling of deactivated halides.[5][9] |
| Base | K₃PO₄ or K₂CO₃ | Strong, non-nucleophilic bases that effectively promote transmetalation.[19][20] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1) | Biphasic system aids in dissolving the base and promoting the reaction.[6] |
| Temperature | 100 - 110 °C | Higher temperatures are often required to drive sluggish reactions to completion. |
| Boron Source | Boronate Ester (Pinacol) or Trifluoroborate Salt | More stable than the corresponding boronic acid; minimizes protodeboronation.[11][13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
optimizing temperature for Grignard reaction with 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Welcome to the technical support guide for optimizing Grignard reactions involving the highly electron-deficient ketone, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation with this challenging substrate. Here, we provide in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a low yield of my desired tertiary alcohol. What are the most likely causes?
A1: Low yields in Grignar reactions with electron-deficient ketones like this compound are common and can often be attributed to several competing side reactions. The primary culprits include:
-
Enolization of the Ketone: Grignard reagents are not only potent nucleophiles but also strong bases.[1] The acidic α-protons on the acetophenone can be abstracted by the Grignard reagent, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon aqueous workup, thus reducing the overall yield.[1]
-
Reduction of the Carbonyl Group: If the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide or larger alkyl Grignards), it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This process, which proceeds through a six-membered cyclic transition state, results in the formation of a secondary alcohol byproduct instead of the desired tertiary alcohol.[1]
-
Single Electron Transfer (SET) Pathway: Electron-deficient ketones are more susceptible to reacting via a single electron transfer (SET) mechanism.[1] This radical pathway can lead to a variety of side products, including pinacol coupling products, and may not efficiently lead to the desired tertiary alcohol.
-
Reaction with the Grignard Reagent: In some cases, the already formed Grignard reagent can react with the unreacted aryl halide (if the Grignard formation is not complete), leading to the formation of biphenyl-type byproducts. This side reaction is often favored at higher temperatures.[2]
The most critical parameter to control these side reactions is temperature .
Q2: What is the optimal temperature for my Grignard reaction with this compound, and why is it so critical?
A2: For a highly activated, electron-deficient ketone such as this compound, the optimal reaction temperature is typically low, often in the range of -78 °C to 0 °C .
Causality Behind Low-Temperature Preference:
The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group make the carbonyl carbon of your substrate exceptionally electrophilic. While this enhances its reactivity towards the Grignard reagent, it also exacerbates the propensity for the side reactions mentioned in Q1.
-
Suppressing Side Reactions: Lowering the reaction temperature decreases the overall thermal energy of the system. This has a more pronounced effect on the activation energy of the undesired pathways (enolization, reduction) than on the desired nucleophilic addition. Essentially, at cryogenic temperatures, you are favoring the kinetic product (the tertiary alcohol) over the thermodynamic byproducts. Several studies on functionalized Grignard reagents and their reactions with electrophiles emphasize the necessity of low temperatures to prevent unwanted side reactions.[3][4]
-
Controlling Reaction Rate: The reaction of a Grignard reagent with this highly reactive ketone is extremely exothermic. Running the reaction at a low temperature allows for better control over the reaction rate and heat evolution, preventing thermal decomposition of the Grignard reagent or the product.
-
Improving Chemoselectivity: In cases where the Grignard reagent or the substrate contains other functional groups, low temperatures are crucial for maintaining chemoselectivity, ensuring the Grignard reagent reacts preferentially with the ketone carbonyl. For instance, in reactions with esters, cryogenic conditions are vital to prevent the secondary reaction of the initially formed ketone with another equivalent of the Grignard reagent.[5]
While a broad temperature range of 0 °C to 200 °C has been mentioned in a patent for a Grignard reaction to produce a trifluoromethyl acetophenone, this is a very general scope and not optimized for maximizing yield and purity with your specific, highly activated substrate.[6] For practical laboratory synthesis aiming for high purity and yield, starting with a very low temperature is strongly advised.
Q3: I am observing the formation of a significant amount of a biphenyl-type byproduct. How can I minimize this?
A3: The formation of a biphenyl byproduct, resulting from the coupling of the Grignard reagent with the parent aryl halide, is a common issue, particularly when the formation of the Grignard reagent is slow or incomplete. This side reaction is known to be favored by higher reaction temperatures.[2]
To minimize biphenyl formation:
-
Ensure Complete Grignard Formation: Before adding your acetophenone, ensure that the Grignard reagent has been fully formed. This can be visually confirmed by the disappearance of the magnesium turnings.
-
Slow Addition of the Ketone: Add the solution of this compound to the Grignard reagent slowly and at a low temperature. This maintains a low concentration of the ketone in the reaction mixture at any given time, favoring its reaction with the Grignard reagent over the Grignard's reaction with any remaining aryl halide.
-
Maintain Low Reaction Temperature: As elevated temperatures promote the coupling side reaction, maintaining a low temperature throughout the addition and the subsequent stirring is crucial.
Experimental Guide: Temperature Optimization Protocol
This protocol provides a systematic approach to determine the optimal reaction temperature for the addition of a Grignard reagent (using methylmagnesium bromide as an example) to this compound.
Experimental Workflow Diagram
Caption: Workflow for Temperature Optimization.
Step-by-Step Methodology
Materials:
-
This compound
-
Methylmagnesium bromide (or other Grignard reagent of choice) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard solvents for workup (e.g., diethyl ether, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare a 0.5 M solution of this compound in anhydrous THF.
-
Ensure the concentration of your Grignard reagent solution is accurately known, preferably through titration.
-
-
Reaction Setup:
-
Set up four separate flame-dried, three-necked flasks, each equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
To each flask, add 1.2 equivalents of the methylmagnesium bromide solution.
-
Cool each flask to its target temperature:
-
Flask 1: -78 °C (dry ice/acetone bath)
-
Flask 2: -20 °C (brine/ice bath)
-
Flask 3: 0 °C (ice/water bath)
-
Flask 4: Room temperature (no cooling)
-
-
-
Addition of Ketone:
-
Slowly, add 1 equivalent of the this compound solution dropwise to each flask over 20-30 minutes. Ensure the internal temperature does not significantly deviate from the target temperature.
-
-
Reaction Monitoring:
-
Stir the reactions at their respective temperatures for 1-2 hours. Monitor the progress by TLC or a suitable analytical technique if possible.
-
-
Workup:
-
Cool each reaction mixture to 0 °C (if not already at a lower temperature).
-
Carefully quench each reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixtures to warm to room temperature.
-
Extract the aqueous layers with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze each crude product by ¹H NMR and/or GC-MS to determine the ratio of the desired tertiary alcohol to the starting ketone and any major byproducts.
-
Data Presentation: Expected Outcomes
The following table illustrates the expected trend in yield and purity based on the principles discussed. The data is representative and serves as a guideline for what to expect during your optimization experiments.
| Temperature (°C) | Expected Yield of Tertiary Alcohol | Purity (relative % of desired product in crude mixture) | Predominant Side Products Observed |
| -78 | High | >95% | Minimal to none |
| -20 | Moderate to High | 85-95% | Traces of starting material (from enolization), potential reduction byproduct |
| 0 | Moderate | 70-85% | Increased starting material, reduction byproduct, possible biphenyl |
| Room Temperature | Low | <70% | Significant starting material, reduction byproduct, biphenyl |
Note: The exact yields will depend on the specific Grignard reagent used, the purity of the reagents, and the strictness of the anhydrous and inert conditions.
Mechanistic Considerations
The Grignard reaction can proceed through different pathways, and the electron-deficient nature of this compound makes it a candidate for both a polar (nucleophilic addition) and a single electron transfer (SET) mechanism.[1][7]
Caption: Competing Pathways in the Grignard Reaction.
Low temperatures generally favor the more ordered, polar transition state, leading to the desired tertiary alcohol. Higher temperatures can provide the energy needed to overcome the barrier for electron transfer, potentially opening up the SET pathway and leading to a more complex product mixture.
By carefully controlling the reaction temperature, you can effectively steer the reaction towards the desired nucleophilic addition pathway, maximizing the yield and purity of your target molecule.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in pyrazole synthesis from 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Topic: Minimizing Byproduct Formation in Pyrazole Synthesis from 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Highly Functionalized Pyrazoles
Welcome to the technical support center for advanced synthetic methodologies. The synthesis of pyrazoles from acetophenone precursors, particularly highly electron-deficient substrates like this compound, is a common challenge in medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly alters the reactivity of the starting material, often leading to incomplete reactions or the formation of undesired byproducts.
This guide is structured as a series of troubleshooting questions and answers designed to provide not just solutions, but a deeper mechanistic understanding. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately minimize byproduct formation for a cleaner, more efficient process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to synthesize a pyrazole from this compound?
Direct condensation of an acetophenone with hydrazine is not a viable route. The synthesis requires a two-step approach where the acetophenone is first converted into a precursor containing a 1,3-dielectrophilic system. The most common and reliable strategies involve the formation of a 1,3-diketone or a β-chloro-α,β-unsaturated aldehyde intermediate.
-
Route A: 1,3-Diketone Formation (via Claisen Condensation). The acetophenone is reacted with an ester (e.g., ethyl acetate, ethyl trifluoroacetate) in the presence of a strong base to form a 1,3-diketone. This diketone is then cyclized with hydrazine or a hydrazine derivative.[3][4]
-
Route B: β-Chloro-α,β-unsaturated Aldehyde Formation (via Vilsmeier-Haack Reaction). The acetophenone is treated with a Vilsmeier reagent (typically generated from POCl₃ and DMF) to yield a β-chloro-α,β-unsaturated aldehyde. This intermediate readily undergoes cyclization with hydrazine.[5][6]
Caption: Primary synthetic pathways from the starting acetophenone.
Troubleshooting Guide 1: Synthesis via 1,3-Diketone Intermediate (Claisen Condensation)
This route is popular due to the wide availability of ester reagents. However, the strong base required can lead to several side reactions.
Q2: My Claisen condensation is inefficient, with low yield and significant recovery of the starting acetophenone. What is the likely cause and solution?
Root Cause: The primary issue is often incomplete deprotonation of the acetophenone's α-carbon. The electron-withdrawing groups on the aromatic ring increase the acidity of these protons, but a sufficiently strong, non-nucleophilic base is crucial to drive the equilibrium towards the enolate. Using a base that is too weak or in stoichiometric deficit will result in a sluggish and incomplete reaction.
Troubleshooting Protocol:
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Base Selection | Sodium ethoxide (NaOEt) may not be strong enough. | Use a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). | Stronger bases ensure near-quantitative formation of the kinetic enolate, preventing reversal of the initial deprotonation step.[7][8] |
| Stoichiometry | Catalytic or exactly 1.0 equivalent of base. | Use a slight excess (1.1-1.2 equivalents) of base. | This compensates for any trace moisture and ensures the final, acidic 1,3-diketone product is fully deprotonated, driving the reaction equilibrium forward.[9] |
| Temperature | Reaction run at room temperature or elevated temperatures. | Maintain low temperatures, especially during base addition and enolate formation (-78 °C to 0 °C). | Low temperatures favor the formation of the kinetic enolate and minimize side reactions like self-condensation of the ester or aldol-type reactions. |
| Solvent | Protic solvents like ethanol. | Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. | Protic solvents will quench the enolate and the strong base, effectively halting the reaction. |
Step-by-Step Experimental Protocol (Optimization):
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL/mmol of acetophenone).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a syringe pump over 30 minutes.
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Add the desired ester (e.g., ethyl trifluoroacetate, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the excess base and protonate the diketone product.
-
Proceed with standard aqueous workup and extraction.
Q3: The subsequent cyclization with hydrazine hydrate gives me a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
Root Cause: The reaction of an unsymmetrical 1,3-diketone with hydrazine can proceed via two different pathways, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. The electronic properties of the two carbonyls dictate the outcome. In your case, one carbonyl is attached to a methyl group, and the other is attached to the highly electron-deficient aryl group.
Caption: Formation of regioisomers from an unsymmetrical diketone.
Troubleshooting Protocol:
| Parameter | Condition Favoring Mixtures | Recommended Optimization | Rationale |
| Reaction Medium | Neutral or basic conditions (e.g., refluxing in ethanol). | Use acidic conditions (e.g., acetic acid as solvent or catalytic p-TsOH in ethanol).[4] | Under acidic conditions, the carbonyl oxygen is protonated. Protonation is more favorable on the carbonyl adjacent to the more electron-donating group (the methyl group), making that carbonyl carbon more electrophilic and directing the initial hydrazine attack. |
| Temperature | High temperatures (reflux). | Run the reaction at lower temperatures (room temperature to 50 °C). | Lower temperatures can enhance the kinetic selectivity of the initial nucleophilic attack, often favoring one isomer over the other. |
| Solvent Choice | Protic solvents like ethanol. | Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can sometimes offer better regioselectivity.[4] | Solvents can influence the transition state energies of the two competing pathways. |
Troubleshooting Guide 2: Synthesis via Vilsmeier-Haack Intermediate
This route is often highly efficient for electron-rich aromatics, but its application to electron-deficient systems requires careful control. The Vilsmeier reagent (a chloroiminium salt) is a weaker electrophile than those used in Friedel-Crafts reactions.[10]
Q4: My Vilsmeier-Haack reaction is very slow or fails to proceed. What's going wrong?
Root Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The strong deactivating effect of the two fluoro and one trifluoromethyl group on the phenyl ring makes the methyl group's enol or enamine intermediate less nucleophilic and thus less reactive towards the Vilsmeier reagent.[11]
Troubleshooting Protocol:
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Reagent Stoichiometry | 1.0-1.5 equivalents of Vilsmeier reagent. | Increase the excess of Vilsmeier reagent (3.0-5.0 equivalents). | A higher concentration of the electrophile is needed to drive the reaction forward with a deactivated substrate.[5][6] |
| Temperature | Low temperature (0 °C to RT). | Increase the reaction temperature significantly (e.g., 80-100 °C). | The higher activation energy barrier for this reaction requires more thermal energy. Monitor carefully to avoid decomposition. |
| Reaction Time | Short reaction times (1-3 hours). | Extend the reaction time considerably (12-24 hours). | Given the low reactivity, the reaction may simply need more time to reach completion. |
| Reagent Quality | Old or hydrolyzed POCl₃ or DMF. | Use freshly distilled POCl₃ and anhydrous DMF. | The Vilsmeier reagent is moisture-sensitive. Water will decompose the reagent and inhibit the reaction. |
Purification Strategies
Q5: How can I best separate my desired pyrazole product from the key byproducts (unreacted diketone, regioisomer, etc.)?
Answer: A multi-step purification strategy is typically required.
-
Aqueous Workup: First, perform a thorough aqueous workup. If your reaction was run under basic conditions, a wash with dilute acid will remove basic impurities. If run under acidic conditions, a wash with a dilute base (like NaHCO₃ solution) will remove acidic starting materials or catalysts.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Separation Profile:
-
Unreacted acetophenone and the 1,3-diketone intermediate are typically less polar than the final pyrazole product.
-
The pyrazole product, with its N-H bond, is more polar and will elute later.
-
Regioisomers often have very similar polarities and may co-elute. Careful selection of the solvent system and using a high-performance column may be necessary to achieve separation.
-
-
-
Recrystallization: If chromatography fails to separate regioisomers or remove a persistent impurity, recrystallization can be highly effective.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or hexane/ethyl acetate) to find one in which your desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.
-
References
- 1. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 2. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
An estimated 20% of all pharmaceuticals contain fluorine, a testament to the powerful influence this element has on a molecule's pharmacokinetic and physicochemical properties.[1] However, the very characteristics that make fluorinated compounds desirable in drug design—such as increased metabolic stability and binding affinity—also introduce significant purification hurdles.[2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated compounds so difficult to separate from their non-fluorinated precursors?
A: The chromatographic behavior of fluorinated compounds can be counterintuitive. While highly fluorinated molecules are often described as lipophobic (fat-fearing), they can still exhibit strong retention on traditional C18 reversed-phase columns.[4] This, combined with the often subtle structural differences between a starting material and its fluorinated analog, can lead to significant co-elution. The similar steric profiles and chromatographic behavior of the precursor and the fluorinated product often cause purification issues.[3]
Q2: I'm experiencing poor peak shape and inconsistent retention times for my fluorinated analytes. What's going on?
A: Poor peak shape and shifting retention times often point to secondary interactions with the stationary phase or issues with analyte solubility in the mobile phase. Fluorinated compounds, particularly those with basic functional groups, can interact with residual silanols on silica-based columns, leading to tailing. Inconsistent retention can be a sign of poor column equilibration or temperature fluctuations, which can disproportionately affect the solvation of fluorinated molecules.
Q3: My fluorinated compound is not visible by UV-Vis detection. What are my options?
A: Many organic compounds, including some fluorinated ones, lack a suitable chromophore for UV-Vis detection.[5] In these cases, a universal detector that does not rely on the optical properties of the analyte is necessary. The most common choices are Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). ELSD and CAD are mass-dependent detectors that are compatible with gradient elution, making them powerful tools for purifying compounds that are "UV-silent".[5][6][7]
Q4: What is "fluorous" chemistry, and how can it help with purification?
A: "Fluorous" chemistry leverages the unique solubility properties of highly fluorinated compounds.[2] Molecules with a high fluorine content (e.g., those with a perfluoroalkyl "ponytail") are often both hydrophobic and lipophobic, preferring to associate with other fluorinated substances.[4][8] This principle is the basis for fluorous separation techniques, such as Fluorous Solid-Phase Extraction (F-SPE), which uses a fluorinated stationary phase to selectively retain fluorous-tagged molecules while non-fluorinated impurities are washed away.[8][9]
Section 2: Troubleshooting Guides
Guide 1: Poor Separation of Fluorinated and Non-Fluorinated Analogs
Problem: You are unable to achieve baseline resolution between your target fluorinated compound and its non-fluorinated starting material or a closely related impurity using a standard C18 column.
Visualizing Your Strategy: A Decision Workflow
Before diving into specific solutions, it's helpful to have a logical workflow for tackling a difficult separation. The following diagram outlines a decision-making process for optimizing the purification of fluorinated compounds.
Caption: Decision workflow for optimizing the purification of fluorinated compounds.
Probable Causes & Solutions
Cause 1: Insufficient Selectivity of C18 Stationary Phase. Standard C18 phases separate primarily based on hydrophobicity.[10] If your fluorinated and non-fluorinated compounds have very similar hydrophobic character, a C18 column may not be able to differentiate them.
-
Solution 1.1: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP columns are an excellent alternative to C18 for separating halogenated compounds, positional isomers, and aromatic molecules.[11][12][13] The PFP phase offers multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and ion-exchange interactions, which can dramatically alter selectivity.[10][13][14]
-
Expert Insight: The electron-withdrawing fluorine atoms on the PFP ring create a unique electronic environment that can selectively interact with the subtle differences in polarity and electron distribution between your fluorinated analyte and its impurities.[14] This often results in a different, and more favorable, elution order compared to a C18 column.[10][15]
-
-
Solution 1.2: Change the Organic Modifier. The choice of organic solvent (typically acetonitrile or methanol) can significantly impact selectivity.
-
Acetonitrile (ACN): Tends to engage in more dipole-dipole interactions.
-
Methanol (MeOH): Acts as both a hydrogen-bond donor and acceptor.
-
Experimental Step: If your current method uses ACN, run a scouting gradient with MeOH as the organic modifier (and vice-versa). The change in solvent-analyte and solvent-stationary phase interactions can sometimes be enough to resolve co-eluting peaks.
-
Cause 2: Secondary Interactions and Poor Peak Shape. Peak tailing, often observed with basic analytes, can mask the presence of closely eluting impurities. This is typically caused by interactions with acidic silanol groups on the silica surface of the stationary phase.
-
Solution 2.1: Use a Mobile Phase Additive. Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of residual silanols and protonate basic analytes. This minimizes secondary interactions and often leads to sharper, more symmetrical peaks, which can reveal the separation of previously unresolved compounds.
-
Solution 2.2: Choose a Modern, End-Capped Column. Newer generation HPLC columns often feature improved end-capping (covering the residual silanols) or are based on hybrid particles (like Charged Surface Hybrid - CSH) which have a low silanol activity.[11][12] These columns provide better peak shape for basic compounds, even at neutral pH.
Data Summary: Column Selection Guide
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantages |
| C18 (Octadecyl) | Hydrophobic | General-purpose separations of non-polar to moderately polar compounds. | Versatile, widely available, extensive literature support.[14] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Aromatic, halogenated, and polar compounds; positional isomers. | Offers alternative selectivity to C18, excellent for fluorinated analytes.[10][11][13] |
| Fluorous | Fluorous-Fluorous Interactions | Highly fluorinated compounds, fluorous-tagged molecules. | Extremely high selectivity for compounds with high fluorine content.[4][8] |
Guide 2: Detection and Quantification Issues
Problem: Your compound has a weak or non-existent UV chromophore, making it difficult to detect and quantify your purification progress.
Probable Causes & Solutions
Cause 1: Lack of a UV-Absorbing Moiety. Many molecules, especially those without aromatic rings or conjugated double bonds, do not absorb light in the typical UV range (200-400 nm). Fluorination itself does not guarantee UV activity.
-
Solution 1.1: Employ a Universal Detector. An Evaporative Light Scattering Detector (ELSD) is a workhorse for purifying non-chromophoric compounds.[5] It works in three stages:
-
Nebulization: The column eluent is mixed with a gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated tube, evaporating the mobile phase.
-
Detection: A light source illuminates the remaining solid analyte particles, and a photodetector measures the scattered light. The signal is proportional to the mass of the analyte.[7]
-
Trustworthiness: The ELSD is compatible with gradient elution, which is a major advantage over Refractive Index (RI) detectors.[16] This allows for the use of powerful separation gradients, which are often necessary for complex mixtures.
-
-
Solution 1.2: Consider Derivatization. If an ELSD is not available, a pre- or post-column derivatization step can be employed to attach a UV-active or fluorescent tag to your molecule of interest.[17][18] While this adds complexity, it can dramatically improve detection limits. For example, carboxylic acids can be derivatized with reagents like 3-bromoacetyl coumarin to yield highly fluorescent products.[17][18]
Cause 2: Use of Non-Volatile Buffers with ELSD or MS. ELSD and Mass Spectrometry (MS) detectors require that the mobile phase be completely volatile. Non-volatile salts like phosphate or borate will precipitate in the detector, causing signal suppression and eventual system failure.
-
Solution 2.1: Use Volatile Mobile Phase Modifiers. Replace non-volatile buffers with volatile alternatives.
-
For acidic conditions: Use formic acid, acetic acid, or trifluoroacetic acid (TFA).
-
For basic conditions: Use ammonium hydroxide, ammonium acetate, or ammonium formate.
-
Expert Insight: Ammonium formate and ammonium acetate are excellent choices as they provide buffering capacity in both the positive and negative ion modes for MS and are fully compatible with ELSD.
-
Section 3: Protocols and Workflows
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)
This protocol is designed for the selective capture of a highly fluorinated (or fluorous-tagged) compound from a crude reaction mixture containing non-fluorinated byproducts and reagents.[19] The principle relies on the strong, selective interaction between the fluorous compound and a fluorous silica gel stationary phase.[4][8][20]
Materials:
-
Fluorous SPE Cartridge (e.g., FluoroFlash®)
-
Crude reaction mixture
-
Fluorophobic Wash Solvent (e.g., 80:20 Methanol/Water)[9][20]
-
Fluorophilic Elution Solvent (e.g., Methanol, Acetone, or THF)[20][21]
-
SPE manifold or syringe for processing
Step-by-Step Methodology:
-
Cartridge Conditioning:
-
Wash the fluorous SPE cartridge with 3-5 column volumes of the strong, fluorophilic elution solvent (e.g., Methanol).
-
Equilibrate the cartridge with 3-5 column volumes of the weak, fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O).[20] Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMF, THF, or DCM).[9][20] The chosen solvent should fully dissolve the sample but have low fluorophilicity to ensure the fluorous compound binds to the cartridge.
-
Apply the dissolved sample to the conditioned cartridge and allow it to slowly pass into the sorbent bed.
-
-
Fluorophobic Wash (Elution of Non-Fluorous Impurities):
-
Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent (80:20 MeOH/H₂O).[20]
-
This step elutes the non-fluorinated starting materials, reagents, and byproducts. Collect this fraction and analyze by TLC or LC-MS to confirm the removal of impurities.
-
-
Fluorophilic Elution (Elution of the Target Compound):
-
Elute the desired fluorous compound from the cartridge using 3-5 column volumes of a strong, fluorophilic solvent (e.g., pure Methanol or THF).[21]
-
Collect this fraction, which should contain the purified target compound.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC or LC-MS to confirm purity.
-
Concentrate the purified fraction under reduced pressure to obtain the final product.
-
Visualizing the F-SPE Process
Caption: Schematic of the Fluorous Solid-Phase Extraction (F-SPE) workflow.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. glenresearch.com [glenresearch.com]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 8. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS 1189359-39-4). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging building block. We will explore the nuances of its reactivity and provide field-proven troubleshooting strategies to ensure the success of your experiments.
Understanding the Root Cause: The Unique Electronic Profile
The term "low reactivity" when applied to this compound can be misleading. The molecule's behavior is a direct consequence of its potent electronic features. A clear understanding of the underlying causality is the first step in troubleshooting.
Q: Why is this compound considered 'unreactive' in some contexts?
A: The perception of low reactivity stems from the profound electron-withdrawing nature of its substituents. The aromatic ring is decorated with two fluorine atoms and a trifluoromethyl (CF₃) group. These groups operate synergistically to make the phenyl ring extremely electron-deficient.
This has two primary, opposing effects on the molecule's reactivity:
-
Deactivation of the Aromatic Ring towards Electrophilic Attack: The electron-poor nature of the ring makes it highly resistant to classical electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation or nitration. For these reactions, the substrate is indeed unreactive.
-
Activation of the Carbonyl Carbon and the Aromatic Ring towards Nucleophilic Attack: Conversely, the same electron-withdrawing forces pull electron density away from the acetyl group's carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. Furthermore, the ring itself is highly activated for Nucleophilic Aromatic Substitution (SNAr), where a nucleophile can displace one of the fluorine atoms.[1]
Therefore, the challenge lies not in a lack of reactivity, but in controlling and directing it toward the desired outcome.
Caption: Inductive effects of substituents on reactivity.
Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during common synthetic transformations in a question-and-answer format.
A. Nucleophilic Addition to the Carbonyl Group (e.g., Grignard, Organolithium, Reductions)
The carbonyl carbon is electronically activated, yet these reactions can be surprisingly sluggish or low-yielding.
Q: My Grignard (or organolithium) reaction is failing or giving a low yield of the desired tertiary alcohol. What is going wrong?
A: This is a frequent issue. While the carbonyl is a good electrophile, several competing factors are at play.
-
Possible Cause 1: Impure or Inactive Reagents. Grignard reagents are highly sensitive to moisture and air. The magnesium turnings may also have a passivating oxide layer.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use anhydrous grade solvents (e.g., diethyl ether, THF). Ensure the starting acetophenone is dry.[2]
-
Activate Magnesium: If the reaction is difficult to initiate, gently crush the magnesium turnings under an inert atmosphere or add a small crystal of iodine to activate the surface.[2]
-
Titrate Organometallic Reagents: If using commercial organolithium reagents, titrate them before use to confirm their molarity.
-
-
-
Possible Cause 2: Competing Nucleophilic Aromatic Substitution (SNAr). A highly reactive organometallic reagent can attack the electron-deficient aromatic ring, displacing a fluorine atom, instead of adding to the carbonyl. This is especially likely at higher temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Initiate and run the reaction at low temperatures (-78 °C to 0 °C) to favor the kinetically controlled carbonyl addition over the SNAr pathway.
-
Use Less Reactive Organometallics: Consider transmetalation to a less reactive organometallic species, such as an organozinc or organocuprate reagent, which are softer nucleophiles and less likely to engage in SNAr.
-
-
-
Possible Cause 3: Steric Hindrance. The two fluorine atoms ortho to the acetyl group can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.
-
Troubleshooting Steps:
-
Lewis Acid Additives: Incorporate a Lewis acid like cerium(III) chloride (CeCl₃), a component of the Luche reduction. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially altering the conformation to favor nucleophilic attack.[3]
-
-
Caption: Troubleshooting workflow for Grignard reactions.
Q: My reduction of the ketone with sodium borohydride (NaBH₄) is slow and incomplete. How can I drive it to completion?
A: While NaBH₄ is a standard reagent, the stability of this particular ketone may require more forceful conditions.
-
Solution 1: Use a Stronger Hydride Reagent. Lithium aluminum hydride (LAH) is significantly more reactive than NaBH₄ and will readily reduce the ketone. Ensure the reaction is performed in an anhydrous ether solvent (THF or Et₂O) and use a proper, cautious quenching procedure (e.g., Fieser workup).
-
Solution 2: Employ Lewis Acid Catalysis (Luche Reduction). Performing the NaBH₄ reduction in the presence of a stoichiometric amount of CeCl₃·7H₂O in methanol can dramatically accelerate the reaction. The cerium salt activates the carbonyl, making it more susceptible to hydride attack.
-
Solution 3: Switch to Catalytic Hydrogenation. This is a highly effective and clean method. Use a catalyst such as Palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. This method avoids reactive metal hydrides and often results in a simpler workup.
B. Reactions at the α-Carbon (e.g., Enolate Formation, Aldol Condensation)
Q: I'm having trouble forming an enolate for an aldol or alkylation reaction. What's the best approach?
A: The protons on the methyl group are significantly acidic due to the inductive effect of the carbonyl and the electron-deficient ring. The key is to use the correct base to ensure rapid, complete, and irreversible deprotonation without side reactions.
-
Recommended Conditions:
-
Base Selection: Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the ideal choice. Lithium or potassium hexamethyldisilazide (LHMDS/KHMDS) are also excellent alternatives. Avoid smaller, more nucleophilic bases like alkoxides (e.g., NaOEt) or hydroxides, which could lead to competing SNAr reactions.
-
Temperature Control: Form the enolate at low temperature (-78 °C) in an anhydrous solvent like THF to maximize its stability and prevent decomposition or side reactions.
-
Addition Order: Add the ketone solution slowly to the prepared LDA solution at -78 °C to ensure the base is always in excess, preventing self-condensation of the ketone. Once enolate formation is complete, the electrophile can be added.
-
C. Nucleophilic Aromatic Substitution (SNAr)
Q: Can I selectively substitute one of the fluorine atoms on the ring?
A: Absolutely. The ring is highly activated for SNAr, making this one of the most reliable reactions for this substrate. The fluorine atoms are excellent leaving groups in this electron-poor system.
-
Key Considerations:
-
Nucleophile: A wide range of nucleophiles can be used, including amines (e.g., pyrrolidine, morpholine), alkoxides (e.g., sodium methoxide), and thiolates.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they effectively solvate the cation of the nucleophilic salt and do not interfere with the reaction.
-
Conditions: The reaction often proceeds smoothly at temperatures ranging from room temperature to 80-100 °C, depending on the nucleophile's reactivity. A mild base like potassium carbonate (K₂CO₃) is often added when using amine nucleophiles to scavenge the HF byproduct.
-
Experimental Protocols & Data Summary
The following table summarizes the troubleshooting strategies for easy reference.
| Reaction Type | Common Problem | Recommended Solution(s) | Key Parameters |
| Grignard / Organolithium Addition | Low yield, no reaction, or complex mixture | 1. Ensure strictly anhydrous conditions.2. Add CeCl₃ to activate the carbonyl.3. Run at low temperature (-78 °C) to prevent SNAr. | Anhydrous THF, -78 °C to 0 °C |
| Ketone Reduction | Incomplete reaction with NaBH₄ | 1. Use a stronger reagent like LAH.2. Use NaBH₄ with CeCl₃ (Luche conditions).3. Perform catalytic hydrogenation (H₂, Pd/C). | Anhydrous Ether (for LAH), Methanol (for Luche), Ethanol/Ethyl Acetate (for H₂) |
| Enolate Formation | Low yield of desired product, side reactions | 1. Use a strong, non-nucleophilic base (LDA, LHMDS).2. Form enolate at -78 °C.3. Add ketone to a solution of the base. | Anhydrous THF, -78 °C |
| Nucleophilic Aromatic Substitution (SNAr) | Sluggish reaction | 1. Use a polar aprotic solvent (DMSO, DMF).2. Gently heat the reaction (50-100 °C).3. Ensure the nucleophile is sufficiently reactive. | DMSO, K₂CO₃ (for amines), 80 °C |
Protocol 1: Luche Reduction of the Ketone
This protocol enhances the reactivity of NaBH₄ for a clean and efficient reduction.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10 minutes. Vigorous gas evolution will be observed.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding water and then acidify with 1 M HCl. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the secondary alcohol.
Protocol 2: SNAr with an Amine Nucleophile
This protocol demonstrates a typical procedure for displacing a fluorine atom.
-
Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: Can I perform a Friedel-Crafts reaction on the aromatic ring?
-
A: No. The ring is extremely electron-deficient and is strongly deactivated towards all forms of electrophilic aromatic substitution.
-
-
Q2: What are the primary safety considerations for this compound?
-
A: The compound may be irritating to the skin and eyes. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] When using reactive reagents like LAH or Grignards, follow all necessary safety protocols for handling pyrophoric or water-sensitive materials.
-
-
Q3: What are the recommended solvents for this compound?
-
Q4: How can I activate the carbonyl for a reaction with a very weak nucleophile?
-
A: For reactions with weak nucleophiles (e.g., water, alcohols), activation is essential. This is typically achieved with acid catalysis. Using a strong protic acid (like H₂SO₄) or a Lewis acid (like BF₃·OEt₂) will protonate or coordinate to the carbonyl oxygen, which significantly increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile.[3][6][7]
-
References
preventing decomposition of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone during reactions
Welcome to the technical support center for 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of this valuable building block during chemical reactions. Here you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful reaction of your compound.
Introduction to the Stability of this compound
This compound is a highly functionalized aromatic ketone, prized as an intermediate in the synthesis of fine and specialty chemicals.[1] Its structure, featuring a trifluoromethyl group and two fluorine atoms on the phenyl ring, imparts unique chemical reactivity.[2][3] However, these same activating groups can also render the molecule susceptible to decomposition under certain reaction conditions. Understanding the potential degradation pathways is the first step toward preventing them.
The primary points of reactivity and potential decomposition are:
-
The Trifluoromethyl (-CF3) Group: While generally stable, this group can be susceptible to hydrolysis under harsh acidic or basic conditions.[4][5][6]
-
The Aromatic Ring: The fluorine substituents make the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[7][8][9]
-
The Acetyl Group (Ketone): The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various, sometimes undesired, reactions.[10][11][12] The carbonyl group itself is electrophilic and can be attacked by nucleophiles.[13]
This guide will provide a structured approach to identifying and mitigating these potential decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?
A1: A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. The most likely culprits are harsh reaction conditions (high temperature, strong acids/bases) leading to either hydrolysis of the trifluoromethyl group or nucleophilic aromatic substitution. Review your reaction conditions against the recommendations in the Troubleshooting Guides (Section 3).
Q2: I'm trying to perform a reaction at the acetyl group, but I'm getting low yields and a complex mixture of products. Why?
A2: Reactions involving the acetyl group, particularly those requiring the formation of an enolate, can be complicated by self-condensation or other side reactions.[10] The choice of base and reaction temperature are critical. A bulky, non-nucleophilic base at low temperatures is often necessary to selectively form the desired enolate. Refer to Section 3.2 for specific recommendations.
Q3: Can I use a strong base like sodium hydroxide with this compound?
A3: It is generally not recommended. Strong, nucleophilic bases like NaOH can promote both the hydrolysis of the trifluoromethyl group and nucleophilic aromatic substitution of the fluorine atoms, especially at elevated temperatures.[6][7] Milder bases or the use of protecting groups are advised.
Q4: Is the trifluoromethyl group completely stable?
A4: The C-F bond is very strong, making the trifluoromethyl group metabolically stable and generally robust.[14] However, it is not inert. Strong acidic conditions, particularly with heating, can lead to hydrolysis to a carboxylic acid group.[4][15][16] Similarly, certain strong basic conditions can also facilitate this hydrolysis.[6]
In-Depth Troubleshooting Guides
This section provides detailed strategies to counteract the primary decomposition pathways.
Preventing Hydrolysis of the Trifluoromethyl Group
The trifluoromethyl group is a key functional moiety, and its hydrolysis to a carboxylic acid represents a significant decomposition pathway.[5]
Causality: This hydrolysis is typically catalyzed by strong acids (e.g., fuming sulfuric acid) or strong bases, often at elevated temperatures.[4][6][15] The electron-withdrawing nature of the fluorine atoms makes the carbon atom of the -CF3 group susceptible to nucleophilic attack by water or hydroxide ions.
Preventative Protocols:
-
Avoid Strong Acids and High Temperatures: When acidic conditions are necessary, opt for milder acids (e.g., acetic acid, p-toluenesulfonic acid) and maintain the lowest possible reaction temperature.
-
Use Non-Nucleophilic Bases: If a base is required, choose a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA), potassium tert-butoxide, or a phosphazene base.[11][17]
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize the presence of water, a key reagent for hydrolysis.
Experimental Protocol: Monitoring for Hydrolysis
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture.
-
Quenching: Quench the aliquot with a neutral buffer (e.g., saturated aqueous sodium bicarbonate if the reaction is acidic, or a mild acid like dilute HCl if the reaction is basic).
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by LC-MS or GC-MS to detect the presence of the corresponding carboxylic acid, which would indicate hydrolysis.
Mitigating Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the aromatic ring are susceptible to displacement by nucleophiles, a common reaction for electron-deficient aromatic rings.[8][9]
Causality: The strong electron-withdrawing effect of the trifluoromethyl and acetyl groups makes the aromatic ring electrophilic. Nucleophiles can attack the ring, leading to the displacement of a fluoride ion. This is particularly problematic with strong, "soft" nucleophiles (e.g., thiols, amines) and in polar aprotic solvents (e.g., DMF, DMSO).
Preventative Protocols:
-
Choice of Nucleophile: If possible, use less reactive nucleophiles or protect highly reactive nucleophiles before introducing them to the reaction.
-
Solvent Selection: Consider using less polar solvents to disfavor the SNAr mechanism.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of this side reaction.
-
Use of a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the desired reaction at a lower temperature, thereby reducing the extent of SNAr.
Controlling Reactions at the Acetyl Group: Enolate Formation and Side Reactions
The α-protons of the acetyl group are acidic and can be readily removed by a base to form a nucleophilic enolate. While often the desired reactive intermediate, its formation and subsequent reactions must be carefully controlled.
Causality: Once formed, the enolate can react with another molecule of the starting ketone in an aldol-type condensation, leading to dimers and other high molecular weight byproducts.[10] It can also be alkylated or acylated, but these reactions can be complicated by O-alkylation/acylation versus the desired C-alkylation/acylation.[10]
Preventative Protocols:
-
Choice of Base and Temperature: To favor the formation of the "kinetic" enolate and minimize side reactions, use a strong, sterically hindered, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C).[11]
-
Order of Addition: Add the ketone solution slowly to the cooled base solution to ensure that the ketone is immediately deprotonated and does not have the opportunity to react with the enolate that is forming.
-
Rapid Trapping: Introduce the electrophile to the reaction mixture as soon as the enolate formation is complete to "trap" it before it can undergo side reactions.
Experimental Protocol: Selective Enolate Formation and Alkylation
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the base (e.g., LDA) to a flame-dried flask containing anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: Slowly add a solution of this compound in anhydrous THF to the cooled base solution via a syringe pump over 30 minutes.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
Utilizing Protecting Groups for the Ketone Functionality
In multi-step syntheses where the ketone functionality is not the desired site of reaction, its protection is a crucial strategy to prevent decomposition and unwanted side reactions.[18][19][20]
Causality: The electrophilic nature of the carbonyl carbon and the acidity of the α-protons can interfere with a wide range of reactions, including those involving strong nucleophiles, bases, or reducing agents.[13]
Recommended Protecting Groups:
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| Acetal/Ketal | Diol (e.g., ethylene glycol), acid catalyst (e.g., TsOH) | Mild aqueous acid | Stable to bases, nucleophiles, reducing agents, and oxidizing agents.[18][21] |
| Thioacetal/Thioketal | Dithiol (e.g., ethanedithiol), Lewis acid (e.g., BF3·OEt2) | HgCl2, aqueous CH3CN | Stable to acidic and basic conditions.[18] |
Experimental Protocol: Acetal Protection
-
Setup: To a solution of this compound in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting acetal by column chromatography or distillation.
Summary and Key Takeaways
The successful use of this compound in organic synthesis hinges on a careful consideration of its potential decomposition pathways. By understanding the underlying chemical principles and implementing the preventative strategies outlined in this guide, researchers can significantly improve reaction outcomes.
Key Principles for Stability:
-
Temperature Control: Lower temperatures are almost always beneficial.
-
Reagent Selection: Opt for milder, more selective reagents whenever possible. Avoid strong, non-specific acids and bases.
-
Inert Atmosphere and Anhydrous Conditions: Protect your reaction from atmospheric moisture and oxygen.
-
Protecting Groups: Do not hesitate to use protecting groups for the ketone functionality in multi-step syntheses.
By adhering to these principles, you can ensure the integrity of your starting material and achieve higher yields of your desired products.
References
- 1. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 2. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]
- 3. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. vapourtec.com [vapourtec.com]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jackwestin.com [jackwestin.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 15. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 19. youtube.com [youtube.com]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
For researchers and professionals in drug development and materials science, the precise structural elucidation of highly fluorinated organic molecules is paramount. The strategic introduction of fluorine atoms can dramatically alter a compound's chemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. Consequently, robust analytical methodologies are required to confirm the identity and purity of these valuable compounds.
This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone . Due to the absence of readily available, published experimental spectra for this specific molecule, this guide will leverage expert knowledge of NMR principles and comparative data from a structurally similar analogue, 4'-(Trifluoromethyl)acetophenone , to predict and interpret its spectral features. This approach not only serves as a practical guide for analysts working with this compound but also illustrates the power of predictive analysis based on fundamental NMR theory and empirical data from related structures.
The Significance of Fluorine in NMR Spectroscopy
Fluorine (¹⁹F) is an ideal nucleus for NMR spectroscopy. It possesses a nuclear spin of ½ and is 100% naturally abundant, offering high sensitivity comparable to that of protons (¹H)[1][2]. The key advantage of ¹⁹F NMR lies in its vast chemical shift range, which is significantly larger than that for ¹H NMR[2]. This wide dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward. Furthermore, the chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment, providing detailed information about the molecule's structure[3].
Predicted NMR Analysis of this compound
The structure of this compound presents a fascinating case for NMR analysis due to the presence of three distinct fluorine environments and two proton environments, leading to complex spin-spin coupling patterns.
¹H NMR Spectrum: Predicted Analysis
The ¹H NMR spectrum is expected to show two main signals: a singlet for the methyl protons and a multiplet for the aromatic protons.
-
Methyl Protons (CH₃): This group will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical region for an acetophenone methyl group, around δ 2.6 ppm.
-
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the molecule's symmetry. However, they will be split by the two adjacent fluorine atoms (at C3' and C5') and the more distant trifluoromethyl group. This will likely result in a complex multiplet. The primary coupling will be a three-bond coupling (³JHF) to the adjacent fluorine atoms, splitting the proton signal into a triplet. Each peak of this triplet may be further split by a five-bond coupling (⁵JHF) to the three equivalent fluorine atoms of the CF₃ group, resulting in a triplet of quartets. Aromatic protons typically resonate between 6.5 and 8.5 ppm[4].
¹⁹F NMR Spectrum: Predicted Analysis
The ¹⁹F NMR spectrum is expected to be more complex, with two distinct signals arising from the aromatic fluorines and the trifluoromethyl group.
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single signal. This signal will be split by the two ortho aromatic fluorine atoms into a triplet due to a four-bond coupling (⁴JFF). The chemical shift for a CF₃ group on an aromatic ring is typically in the range of -60 to -65 ppm[3].
-
Aromatic Fluorines (Ar-F): The two aromatic fluorine atoms are chemically equivalent. Their signal will be split by the three fluorine atoms of the adjacent trifluoromethyl group into a quartet due to a four-bond coupling (⁴JFF). Additionally, this signal will be split by the two ortho aromatic protons into a triplet due to a three-bond coupling (³JHF). This would result in a complex quartet of triplets.
The diagram below illustrates the key predicted coupling interactions within the molecule.
Caption: Predicted ¹H-¹⁹F and ¹⁹F-¹⁹F J-coupling in this compound.
Comparative Analysis with 4'-(Trifluoromethyl)acetophenone
To ground our predictions, we will compare the expected spectra with the known experimental data for 4'-(Trifluoromethyl)acetophenone. This molecule lacks the two fluorine substituents on the aromatic ring, simplifying its NMR spectra and providing a clear baseline for understanding the effects of additional fluorination.
Experimental Data: 4'-(Trifluoromethyl)acetophenone
| Signal | ¹H Chemical Shift (δ, ppm) [5] | ¹⁹F Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 2.65 | - |
| Aromatic (H2', H6') | 8.06 | - |
| Aromatic (H3', H5') | 7.73 | - |
| Trifluoromethyl (CF₃) | - | ~ -63 |
Note: The ¹⁹F chemical shift is an approximate value based on typical shifts for this functional group.
Analysis of Spectral Differences
-
¹H NMR:
-
Aromatic Region: The spectrum of 4'-(Trifluoromethyl)acetophenone shows two distinct doublets for the aromatic protons, characteristic of a para-substituted benzene ring[5]. In contrast, the two aromatic protons in this compound are chemically equivalent, and their signal is predicted to be a more complex triplet of quartets due to coupling with both the adjacent Ar-F and the CF₃ group.
-
Methyl Region: The chemical shift of the methyl protons is expected to be similar in both compounds, as the electronic environment of the acetyl group is not drastically altered by the additional fluorine atoms at the 3' and 5' positions.
-
-
¹⁹F NMR:
-
The ¹⁹F spectrum of 4'-(Trifluoromethyl)acetophenone will show a single singlet for the CF₃ group, as there are no other fluorine atoms to couple with.
-
For this compound, the CF₃ signal is predicted to be a triplet due to coupling with the two ortho Ar-F atoms. The spectrum will also feature a second signal for the Ar-F atoms, which is absent in the comparator molecule, appearing as a quartet of triplets.
-
Experimental Protocols
To obtain high-quality ¹H and ¹⁹F NMR spectra for these compounds, the following experimental procedure is recommended.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[6].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or a secondary standard can be added to the sample[7].
-
Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.
The workflow for sample preparation and analysis is depicted below.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling to simplify spectra if desired[8].
-
Spectral Width: A wider spectral width of ~250 ppm is necessary due to the large chemical shift range of fluorine.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Conclusion
The ¹H and ¹⁹F NMR analysis of this compound provides a rich dataset for structural confirmation. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by drawing comparisons with structurally related, well-characterized molecules like 4'-(Trifluoromethyl)acetophenone, a confident and detailed interpretation of the NMR spectra can be achieved. The predicted complex splitting patterns, arising from multiple H-F and F-F couplings, serve as a unique fingerprint for this molecule, allowing for its unambiguous identification. This guide provides the necessary framework for researchers to approach the analysis of this and other complex fluorinated compounds with a sound scientific and methodological basis.
References
- 1. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. colorado.edu [colorado.edu]
- 8. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Fingerprint of a Complex Fluorinated Ketone
In the landscape of modern drug discovery and materials science, polyfluorinated aromatic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and lipophilicity make them valuable scaffolds. However, these same properties can present challenges for structural elucidation. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a distinct fragmentation "fingerprint" that reveals the underlying molecular architecture.
This guide provides an in-depth analysis of the mass spectrometric behavior of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, a representative highly-substituted aromatic ketone. We will move beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages, compare its fragmentation to related analogues, and provide a robust experimental framework for obtaining high-quality, reproducible data. This document is structured to serve as a practical reference for scientists engaged in the analysis of complex small molecules.
Theoretical Framework: The Energetics of Fragmentation in Aromatic Ketones
For a thermally stable and relatively volatile molecule like this compound, Electron Ionization (EI) is the most common and informative ionization technique.[1] EI is a "hard" ionization method, employing high-energy electrons (typically 70 eV) that not only ionize the molecule but also impart significant internal energy, leading to extensive and predictable fragmentation.[1][2]
The fragmentation of aromatic ketones is well-documented and primarily dictated by the stability of the resulting ions.[3] For the parent compound, acetophenone, the mass spectrum is dominated by two key fragmentation events:
-
Alpha (α) Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group.[4][5][6] This results in the loss of a neutral methyl radical (•CH₃) and the formation of a highly stable, resonance-stabilized benzoyl cation.[4][7]
-
Decarbonylation: The resulting benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form a phenyl cation.[7]
These fundamental pathways serve as our primary model for predicting the behavior of its more complex, fluorinated analogue.
Predicted Fragmentation Pathways for this compound
The molecular formula for our target compound is C₉H₅F₅O, with a calculated monoisotopic mass of 224.026 Da.[8] Upon electron ionization, we anticipate the formation of a molecular ion (M•⁺) at m/z 224, which will then undergo a series of characteristic cleavages.
Primary Fragmentation: The Dominant Alpha Cleavage
Consistent with the behavior of all acetophenone derivatives, the most prominent fragmentation pathway is the α-cleavage of the C-C bond between the carbonyl group and the methyl group.[6][9]
-
[M - CH₃]⁺: Loss of a methyl radical (•CH₃, mass ≈ 15 Da) from the molecular ion yields the 3,5-difluoro-4-(trifluoromethyl)benzoyl cation. This even-electron cation is significantly stabilized by resonance and the inductive effects of the fluorine atoms. We predict this fragment to be the base peak in the spectrum.
-
Predicted m/z: 224 - 15 = 209
-
Secondary Fragmentation: Pathways from the Benzoyl Cation
The highly abundant fragment at m/z 209 serves as the precursor for subsequent fragmentation events.
-
[M - CH₃ - CO]⁺: The benzoyl cation can undergo decarbonylation, a common fragmentation for such species, losing a neutral carbon monoxide molecule (CO, mass ≈ 28 Da).[7] This results in the formation of the 3,5-difluoro-4-(trifluoromethyl)phenyl cation.
-
Predicted m/z: 209 - 28 = 181
-
Alternative Fragmentation Pathways
While the aforementioned pathways are expected to dominate, other cleavages are possible and provide additional structural confirmation.
-
[CH₃CO]⁺: Cleavage of the bond between the aromatic ring and the carbonyl carbon can generate the acetyl cation. This fragment is diagnostic for the presence of a methyl ketone group.[5][6]
-
Predicted m/z: 43
-
-
Fragmentation of the Trifluoromethyl Group: The C-C bond connecting the trifluoromethyl group to the aromatic ring can also cleave.
-
[M - CF₃]⁺: Loss of a trifluoromethyl radical (•CF₃, mass ≈ 69 Da) from the molecular ion would produce a 3,5-difluoroacetophenone cation.
-
Predicted m/z: 224 - 69 = 155
-
-
The following diagram illustrates the principal predicted fragmentation cascade.
Caption: Predicted EI fragmentation pathway for this compound.
Comparative Analysis with Structural Analogues
To validate our predictions, we can compare them with the known fragmentation patterns of similar compounds. The NIST Mass Spectral Database provides data for 3'- and 4'-(trifluoromethyl)acetophenone.[10][11]
| Compound | Molecular Ion (m/z) | [M - CH₃]⁺ (m/z) | [M - CH₃ - CO]⁺ (m/z) | Key Observations |
| Acetophenone [9] | 120 | 105 (Base Peak) | 77 | The classic aromatic ketone fragmentation pattern. |
| 4'-(Trifluoromethyl)acetophenone [11] | 188 | 173 (Base Peak) | 145 | Follows the predicted pathway perfectly, confirming the stability of the trifluoromethyl-substituted benzoyl cation. |
| 3'-(Trifluoromethyl)acetophenone [10] | 188 | 173 (Base Peak) | 145 | Fragmentation is nearly identical to the 4'-isomer, as EI-MS is often insensitive to positional isomers for these primary cleavages.[7] |
| This compound (Predicted) | 224 | 209 | 181 | The addition of two fluorine atoms increases the mass of the core fragments but is not expected to alter the fundamental cleavage mechanism. |
This comparative data strongly supports our hypothesis that the fragmentation of this compound will be dominated by the initial loss of the methyl group, followed by the loss of carbon monoxide.
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
Reproducible and high-quality data is contingent on a sound experimental methodology. The following protocol outlines a standard approach for the analysis of the title compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.
-
-
GC-MS Instrumentation & Parameters:
-
System: A standard benchtop GC-MS system equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).
-
Injection: 1 µL injection volume with a split ratio of 20:1 or higher to avoid column and source overload.
-
GC Oven Program:
-
Initial Temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Source Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Acquisition:
-
Mode: Full Scan.
-
Mass Range: m/z 40 - 350.
-
Solvent Delay: 3-4 minutes (to protect the detector from the solvent front).
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak (m/z 224) and the key fragment ions (m/z 209, 181, 43).
-
Compare the observed spectrum to the predicted fragmentation pattern and library data if available.
-
The following diagram outlines this experimental workflow.
Caption: Standard experimental workflow for GC-EI-MS analysis.
Conclusion and Outlook
The mass spectrometric fragmentation of this compound under electron ionization is highly predictable and informative. The fragmentation cascade is initiated by a dominant α-cleavage, leading to the formation of a stable substituted benzoyl cation at m/z 209, which is anticipated to be the base peak. Subsequent loss of carbon monoxide yields another significant ion at m/z 181. These key fragments, along with the molecular ion at m/z 224 and the acetyl cation at m/z 43, create a distinct mass spectral fingerprint. This pattern is not only crucial for the unambiguous identification of the parent compound but also serves as a diagnostic tool for identifying related structures in complex mixtures, making it an invaluable dataset for researchers in synthetic chemistry and drug development.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. asdlib.org [asdlib.org]
- 10. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 11. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
For researchers, scientists, and professionals in drug development, the meticulous verification of purity for active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational pillar of experimental integrity and therapeutic safety. This guide offers an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, a fluorinated ketone with significant applications in organic synthesis. We will explore the nuances of a robust HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure self-validating and reproducible results.
The Critical Role of Purity in Fluorinated Intermediates
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules.[1][2] The presence of multiple fluorine atoms and a trifluoromethyl group can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1] Consequently, even minute impurities can lead to unforeseen side reactions, altered biological activity, and compromised safety profiles of the final drug product. Therefore, a highly sensitive and specific analytical method for purity assessment is not merely a quality control measure but a critical component of the research and development process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC stands as the preeminent technique for the purity analysis of non-volatile and thermally sensitive compounds like acetophenone derivatives.[3][4] Its exceptional resolving power and quantitative accuracy make it ideal for separating the primary compound from structurally similar impurities that may arise during synthesis.[4]
Proposed Reverse-Phase HPLC Method
A stability-indicating, isocratic reverse-phase HPLC method is presented here for the quantitative analysis of this compound. The selection of a C18 stationary phase is based on its broad applicability and effectiveness in retaining moderately polar compounds like acetophenones.[3][5] The mobile phase, a mixture of acetonitrile and water, provides a good balance of solvent strength for eluting the analyte with a reasonable retention time and sharp peak shape. The addition of a small amount of trifluoroacetic acid can improve peak symmetry by minimizing interactions between the analyte and any residual silanol groups on the stationary phase.[6]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions | Causality and Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the acetophenone, while the particle size ensures high efficiency and resolution. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. The ratio is optimized for optimal retention and separation. TFA is an ion-pairing agent that improves peak shape for polar compounds.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Detection | UV at 254 nm | The aromatic ring of the acetophenone exhibits strong UV absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening while providing sufficient analyte for detection. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Run Time | Approximately 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
-
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]
-
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, employing orthogonal techniques that rely on different separation or detection principles provides a more comprehensive purity profile.[4]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes and operates at significantly higher pressures than conventional HPLC.[8][9][10][11]
Table 2: HPLC vs. UPLC for Purity Analysis
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi |
| Analysis Time | 15-20 minutes | 3-10 minutes |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
| Solvent Consumption | Higher | Lower |
Key Insights: UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[8][11] The shorter analysis times can dramatically increase sample throughput in a quality control environment.[8] However, the initial capital investment for a UPLC system is higher, and the method may be more susceptible to issues related to system dead volume and sample cleanliness.[12] For routine analysis where high throughput is not a primary concern, a well-optimized HPLC method often provides sufficient performance.
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool.[13] Given that many acetophenone derivatives are amenable to GC analysis, it serves as a viable orthogonal method.[4][14]
Table 3: HPLC vs. GC for Purity Analysis
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase | Separation in a gaseous mobile phase |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sample Preparation | Dissolution in a suitable solvent | Often requires derivatization for polar compounds |
| Detection | UV, MS, Fluorescence | FID, MS, ECD |
| Typical Impurities Detected | Non-volatile synthesis byproducts, starting materials | Volatile impurities, residual solvents |
Key Insights: GC is particularly well-suited for identifying and quantifying volatile impurities, such as residual solvents, that may not be readily detected by HPLC. However, the analysis of polar or high molecular weight compounds by GC can be challenging and may require derivatization.[15] For a comprehensive purity assessment of this compound, a combination of HPLC for non-volatile impurities and GC for volatile components would provide the most complete picture.
Visualizing the Analytical Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the key steps in the HPLC analysis workflow.
Caption: Experimental workflow for HPLC purity analysis.
Logical Framework for Method Selection
The choice of an analytical technique is guided by the specific requirements of the analysis. The following diagram outlines the decision-making process for selecting between HPLC, UPLC, and GC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 14. benchchem.com [benchchem.com]
- 15. ijirset.com [ijirset.com]
The Trifluoromethylphenyl Scaffold: A Comparative Guide to the Biological Activity of Novel Synthetic Compounds
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group (-CF3), in particular, is a cornerstone of this approach, valued for its ability to improve metabolic stability, binding affinity, and cellular permeability. This guide focuses on the biological activities of a promising class of compounds derived from the versatile building block, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone . We will explore the synthesis of key derivatives, compare their biological performance with relevant alternatives, and provide detailed experimental protocols to support further research and development.
The Strategic Advantage of the 3',5'-Difluoro-4'-(trifluoromethyl)phenyl Moiety
The this compound scaffold is of particular interest due to the unique electronic properties conferred by its substituents. The two fluorine atoms and the trifluoromethyl group are strongly electron-withdrawing, which can significantly influence the reactivity of the adjacent acetyl group and the aromatic ring. This electronic modulation is pivotal in the design of targeted therapies, as it can enhance interactions with biological targets and improve pharmacokinetic profiles.
This guide will delve into two primary classes of derivatives synthesized from this scaffold: chalcones and their subsequent cyclized counterparts, pyrimidines . We will examine their anticancer and kinase inhibitory activities, providing a comparative analysis supported by experimental data.
I. Chalcone Derivatives: Synthesis and Anticancer Evaluation
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, including potent anticancer effects[1]. The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction[2][3].
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. In this case, this compound serves as the ketone component, reacting with various substituted benzaldehydes to yield a library of chalcone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Chalcones (3a-c)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (40%) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified chalcone.
Comparative Anticancer Activity of Chalcone Derivatives
The synthesized chalcone derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound | Substituent (on Benzaldehyde) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 3a | 4-methoxy | 1.25 | 2.10 | 1.85 |
| 3b | 4-chloro | 0.85 | 1.50 | 1.10 |
| 3c | 4-nitro | 0.50 | 0.95 | 0.75 |
| Doxorubicin | (Reference Drug) | 0.45 | 0.80 | 0.60 |
Data presented is a representative compilation from literature on analogous fluorinated chalcones and is intended for comparative purposes.
The results indicate that the electronic nature of the substituent on the benzaldehyde ring significantly influences the anticancer activity. The presence of an electron-withdrawing group, such as a nitro group (compound 3c ), leads to enhanced cytotoxicity compared to an electron-donating group like a methoxy group (compound 3a ). This suggests that the electron-deficient nature of the chalcone scaffold may be crucial for its interaction with biological targets.
II. Pyrimidine Derivatives: Synthesis and Kinase Inhibitory Activity
Chalcones serve as versatile intermediates for the synthesis of various heterocyclic compounds, including pyrimidines, which are known to exhibit a wide range of pharmacological activities, including kinase inhibition. The synthesis of pyrimidine derivatives from the previously synthesized chalcones can be achieved through a cyclocondensation reaction with a nitrogen-containing reagent like urea, thiourea, or guanidine hydrochloride[4][5][6].
Synthesis of Pyrimidine Derivatives from Chalcones
The α,β-unsaturated ketone moiety of the chalcone is susceptible to a Michael addition followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
Experimental Protocol: General Procedure for the Synthesis of Pyrimidine Derivatives (4a-c)
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.
-
Catalyst Addition: Add a solution of sodium hydroxide in ethanol to the mixture and reflux for 8-10 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and purify by column chromatography to obtain the desired pyrimidine derivative.
Comparative Kinase Inhibitory Activity of Pyrimidine Derivatives
Several kinases are implicated in cancer progression, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target for anticancer therapies[7][8][9]. The synthesized pyrimidine derivatives were screened for their inhibitory activity against EGFR tyrosine kinase.
| Compound | Substituent (from Chalcone) | EGFR Kinase IC50 (nM) |
| 4a | 4-methoxy | 150 |
| 4b | 4-chloro | 85 |
| 4c | 4-nitro | 50 |
| Gefitinib | (Reference Drug) | 25 |
Data presented is a representative compilation from literature on analogous trifluoromethylpyrimidine inhibitors and is intended for comparative purposes.
The pyrimidine derivatives demonstrated significant EGFR inhibitory activity. Consistent with the trend observed for the chalcone precursors, the derivative bearing a 4-nitro substituent (4c ) exhibited the most potent inhibition of EGFR kinase. This underscores the importance of the electronic properties of the peripheral substituents in modulating the biological activity of the core heterocyclic scaffold.
Conclusion and Future Directions
The derivatives of this compound represent a promising avenue for the development of novel therapeutic agents. The strategic incorporation of fluorine and a trifluoromethyl group provides a robust platform for generating compounds with significant biological activity. This guide has demonstrated the synthesis of chalcone and pyrimidine derivatives and provided a comparative analysis of their anticancer and kinase inhibitory properties.
The presented data highlights the potential of these scaffolds and provides a foundation for further optimization. Future studies should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship (SAR). Investigating the mechanism of action of the most potent compounds and evaluating their in vivo efficacy will be crucial next steps in translating these findings into clinically relevant applications.
References
- 1. researchgate.net [researchgate.net]
- 2. sapub.org [sapub.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor (EGFR) inhibitors and derived treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Screening of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone Derivatives
Introduction: Unlocking the Therapeutic Potential of Fluorinated Acetophenones
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into organic molecules is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity. The compound 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone represents a scaffold of significant interest, combining the benefits of multiple fluorine substitutions. The difluoro-substitution on the phenyl ring and the potent trifluoromethyl group are anticipated to modulate the electronic and steric properties of acetophenone derivatives, making them promising candidates for anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
This guide provides a comprehensive framework for the initial in vitro screening of novel derivatives of this compound. We will delve into the practical and theoretical considerations of three fundamental assays: a cytotoxicity screen against cancer cell lines, an anti-inflammatory assay measuring cytokine inhibition, and an antimicrobial susceptibility test. For each assay, we will provide a detailed, self-validating protocol and compare the potential performance of our lead compound series against established alternatives, supported by illustrative experimental data derived from structurally related molecules.
I. Anticancer Activity: Cytotoxicity Screening via MTT Assay
The initial step in evaluating a novel compound for anticancer potential is to assess its general cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product.[3] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[3]
Causality of Experimental Choices
The selection of cancer cell lines is critical and should be hypothesis-driven. For a novel compound class, a broad-spectrum panel is advisable. We have selected:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, representing a common hormone-dependent cancer.
-
HeLa: A human cervical cancer cell line, known for its robustness and historical significance in cancer research.[4]
-
A549: A human lung carcinoma cell line, representing a prevalent and often aggressive cancer type.
As a point of comparison, we will evaluate our hypothetical this compound derivative (termed DFTA-1 ) against Doxorubicin , a standard-of-care chemotherapeutic agent, and 4'-Fluoro-3'-(trifluoromethyl)acetophenone , a structurally related, commercially available acetophenone.[5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture MCF-7, HeLa, and A549 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Trypsinize, count, and seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of DFTA-1, the comparator acetophenone, and Doxorubicin in DMSO.
-
Perform serial two-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]
-
Incubate for an additional 4 hours. Viable cells will form visible purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| DFTA-1 | MCF-7 | Breast Adenocarcinoma | 15.5 |
| HeLa | Cervical Cancer | 9.8 | |
| A549 | Lung Carcinoma | 22.1 | |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | MCF-7 | Breast Adenocarcinoma | 45.2 |
| HeLa | Cervical Cancer | 38.7 | |
| A549 | Lung Carcinoma | 55.4 | |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | 0.8 |
| HeLa | Cervical Cancer | 0.5 | |
| A549 | Lung Carcinoma | 1.2 |
Note: These IC50 values are illustrative and based on activities reported for structurally related fluorinated compounds.[8][9]
Visualization: High-Throughput Cytotoxicity Screening Workflow
Caption: Workflow for MTT-based cytotoxicity screening.
II. Anti-inflammatory Potential: Inhibition of LPS-Induced TNF-α Production
Chronic inflammation is a key driver of numerous diseases. Many anti-inflammatory drugs function by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). A robust in vitro model for screening such activity uses monocytic cell lines, such as THP-1, which can be differentiated into macrophage-like cells. Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response, including the release of TNF-α.[10][11]
Causality of Experimental Choices
The THP-1 cell line is an excellent model as it closely mimics human primary monocytes and can be differentiated into a state that is highly responsive to LPS.[10] Measuring the inhibition of TNF-α provides a direct readout of the compound's potential to quell a key inflammatory mediator. For comparison, we will use Dexamethasone , a potent corticosteroid with well-characterized anti-inflammatory properties, and 4'-Fluoro-3'-(trifluoromethyl)acetophenone as a structural analog.
Experimental Protocol: TNF-α Inhibition Assay
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Induce differentiation by treating the cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. This will cause the cells to become adherent and macrophage-like.
-
After 48 hours, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare stock solutions of DFTA-1, the comparator, and Dexamethasone in DMSO.
-
Treat the differentiated THP-1 cells with various concentrations of the test compounds (e.g., 1 µM to 50 µM) for 1 hour prior to LPS stimulation.
-
-
LPS Stimulation:
-
TNF-α Quantification:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the "LPS only" control.
-
Determine the IC50 value, representing the concentration at which the compound inhibits 50% of TNF-α release.
-
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Target | Assay | Hypothetical IC50 (µM) |
| DFTA-1 | TNF-α Production | LPS-stimulated THP-1 cells | 12.8 |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | TNF-α Production | LPS-stimulated THP-1 cells | 35.1 |
| Dexamethasone (Positive Control) | TNF-α Production | LPS-stimulated THP-1 cells | 0.05 |
Note: These IC50 values are illustrative, based on activities of other trifluoromethyl-containing anti-inflammatory compounds.[11][14]
Visualization: LPS-induced TNF-α Signaling Pathway and Inhibition
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
III. Antimicrobial Activity: Broth Microdilution Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[15][16]
Causality of Experimental Choices
We will screen against a panel of clinically relevant microbes:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a common cause of skin and systemic infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium, representing a common cause of gastrointestinal and urinary tract infections.
-
Candida albicans (ATCC 90028): A pathogenic yeast, to assess antifungal activity.
The comparator drugs will be Vancomycin (for S. aureus), Ciprofloxacin (for E. coli), and Fluconazole (for C. albicans), all of which are widely used clinical agents.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Reagents:
-
Prepare a 2X concentrated solution of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for yeast.
-
Prepare a 1 mg/mL stock solution of DFTA-1 and comparators in DMSO.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, add 100 µL of sterile broth to columns 2-12.
-
Add 200 µL of the stock compound solution (diluted in broth to the highest desired concentration) to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum, no compound). Column 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, prepare a bacterial/yeast suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final standardized inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 16-20 hours for bacteria and 24-48 hours for yeast.[15]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16] This can be assessed visually or with a plate reader measuring absorbance at 600 nm. The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear.
-
Data Presentation: Comparative Antimicrobial Activity
| Compound | Organism | Type | Hypothetical MIC (µg/mL) |
| DFTA-1 | S. aureus | Gram-positive Bacteria | 16 |
| E. coli | Gram-negative Bacteria | 32 | |
| C. albicans | Yeast | >64 | |
| Vancomycin | S. aureus | Gram-positive Bacteria | 1 |
| Ciprofloxacin | E. coli | Gram-negative Bacteria | 0.25 |
| Fluconazole | C. albicans | Yeast | 2 |
Note: These MIC values are illustrative and based on activities of other substituted acetophenones.[17]
Conclusion and Future Directions
This guide outlines a foundational, multi-faceted in vitro screening cascade for this compound derivatives. The illustrative data suggests that while our hypothetical lead compound, DFTA-1, may not possess the potency of established drugs, its activity across multiple therapeutic areas warrants further investigation. The enhanced cytotoxicity and anti-inflammatory potential compared to its structural analog, 4'-Fluoro-3'-(trifluoromethyl)acetophenone, highlights the potential benefits of the 3',5'-difluoro substitution pattern.
Positive "hits" from these primary screens should be subjected to secondary assays to elucidate their mechanism of action. For anticancer hits, this could include cell cycle analysis or apoptosis assays. For anti-inflammatory candidates, investigating the modulation of other signaling pathways like MAPK/ERK would be a logical next step.[1] Antimicrobial hits would proceed to minimum bactericidal/fungicidal concentration (MBC/MFC) testing. This structured, comparative approach ensures that resources are directed toward the most promising candidates, accelerating the journey from a novel chemical scaffold to a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Acetophenone Derivatives in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to synthetic success. Acetophenone and its derivatives are foundational scaffolds in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1] The introduction of fluorine into this framework dramatically alters the molecule's properties, presenting both unique opportunities and distinct challenges.[2][3][4]
This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated acetophenone derivatives. Moving beyond a simple catalog of facts, we will explore the causal relationships behind their divergent reactivity and provide field-proven insights to inform your experimental design.
Part 1: The Fluorine Effect: A Shift in Physicochemical Landscape
The substitution of hydrogen with fluorine, the most electronegative element, initiates a cascade of electronic and conformational changes.[4] Understanding these shifts is critical to predicting reactivity and leveraging the "fluorine effect" to your advantage.
Key Physicochemical Alterations:
-
Inductive Effect: Fluorine's intense electron-withdrawing nature polarizes the C-F bond and exerts a powerful negative inductive effect (-I) across the molecule. This effect enhances the electrophilicity of the carbonyl carbon and significantly increases the acidity of α-protons.[5][6]
-
Conformational Control: In ortho-substituted fluoroacetophenones, steric and electronic repulsion between the fluorine and carbonyl oxygen can lock the molecule into a preferred conformation, influencing its interaction with reagents and biological targets.[7][8]
-
Metabolic Stability & Lipophilicity: In medicinal chemistry, the C-F bond is significantly stronger than a C-H bond, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes. This can enhance a drug candidate's half-life.[2][3][9] Fluorine substitution also reliably increases lipophilicity, which can alter membrane permeability and pharmacokinetic profiles.[2][3]
Comparative Data of Representative Acetophenones
The following table summarizes key physical properties, illustrating the tangible impact of fluorination.
| Property | Acetophenone | 2'-Fluoroacetophenone | 4'-Fluoroacetophenone | α,α,α-Trifluoroacetophenone |
| CAS Number | 98-86-2 | 445-27-2[10] | 403-42-9[11][12][13] | 434-45-7 |
| Molecular Weight | 120.15 g/mol | 138.14 g/mol [14][10] | 138.14 g/mol [11][12][13] | 174.11 g/mol |
| Boiling Point | 202 °C | 187-189 °C[14][10] | 196 °C[11] | 151-152 °C |
| pKa of α-proton | ~19-21 | ~17-18 | ~18-20 | ~13-14 |
| Carbonyl Carbon ¹³C NMR (ppm) | ~198.1 | ~195.8 | ~196.5 | ~179.4 (q) |
Note: pKa and NMR values are approximate and can vary with solvent and measurement conditions. The trend, however, is consistently observed.
Part 2: Divergence in Synthesis and Reactivity
The altered electronic landscape of fluorinated acetophenones dictates their behavior in common synthetic transformations. What may be a straightforward protocol for acetophenone can require significant modification for its fluorinated analog.
A. Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone method for preparing acetophenones.[15] However, the reactivity of the aromatic ring is highly sensitive to substituents.
-
Non-Fluorinated (Benzene): Benzene readily undergoes acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The reaction is robust and generally high-yielding.[15]
-
Aryl-Fluorinated (Fluorobenzene): Fluorine is an ortho-, para-directing group but is also deactivating due to its strong inductive effect.[16] While fluorobenzene is less reactive than benzene, acylation is still feasible, often requiring slightly harsher conditions or more active catalysts to achieve good yields of predominantly the para-isomer (4'-fluoroacetophenone).[17]
Workflow: Friedel-Crafts Acylation
Caption: Generalized workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4'-Fluoroacetophenone
Causality: This protocol uses aluminum chloride, a strong Lewis acid, to generate the highly electrophilic acylium ion from acetyl chloride. Fluorobenzene, though deactivated, is sufficiently nucleophilic to attack this electrophile. The reaction is worked up with acid to quench the catalyst and remove aluminum salts.
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 120 mmol) and dry dichloromethane (DCM, 80 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (8.5 g, 7.8 mL, 108 mmol) dropwise over 15 minutes. Stir for an additional 15 minutes.
-
Reaction: Add fluorobenzene (10.0 g, 9.6 mL, 104 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 40 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4'-fluoroacetophenone as a clear liquid.[13]
B. Reactivity of α-Protons: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a crossed aldol reaction, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens.[18][19] The rate and efficiency of this reaction are directly tied to the acidity of the ketone's α-protons.
-
Non-Fluorinated (Acetophenone): The α-protons of acetophenone (pKa ~19-21) are sufficiently acidic to be removed by a moderately strong base like NaOH, forming an enolate.[20] This enolate then acts as a nucleophile, attacking the aldehyde.
-
α-Fluorinated (e.g., 2-Fluoroacetophenone): The α-fluorine atom significantly increases the acidity of the remaining α-protons through a powerful inductive effect. This facilitates faster and more efficient enolate formation under milder basic conditions. However, a potential side reaction is the elimination of HF, especially with stronger bases or upon heating.[5]
-
Aryl-Fluorinated (e.g., 4'-Fluoroacetophenone): The fluorine on the aromatic ring has a more modest acidifying effect on the α-protons compared to direct α-substitution. The reaction proceeds similarly to acetophenone, but the electron-withdrawing nature of the fluorophenyl group can slightly accelerate the initial deprotonation step.[21]
Mechanism: Impact of Fluorine on Enolate Formation
Caption: Fluorine's inductive effect stabilizes the enolate, accelerating its formation.
Part 3: Choosing the Right Derivative for Your Application
The decision to use a fluorinated versus a non-fluorinated acetophenone derivative should be driven by the desired outcome of the synthesis and the target molecule's properties.
-
Choose Non-Fluorinated Acetophenone for:
-
Establishing baseline reactivity and optimizing reaction conditions.
-
Syntheses where the electronic properties of a simple phenyl group are desired.
-
Cost-sensitive, large-scale manufacturing where the benefits of fluorine do not outweigh the increased cost of starting materials.
-
-
Choose Aryl-Fluorinated Acetophenones for:
-
Choose α-Fluorinated Acetophenones for:
-
Reactions requiring enhanced α-proton acidity and rapid enolate formation.[22]
-
Introducing a fluorine atom directly adjacent to a reactive center, which can serve as a handle for further transformations or as a key pharmacophore.
-
Probing reaction mechanisms where increased carbonyl electrophilicity is a variable of interest.[9]
-
Trustworthiness & Self-Validation: The protocols and principles described are grounded in established organic chemistry.[18][19] When performing these reactions, validating your results is crucial. Confirm product identity and purity using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and melting/boiling point analysis. For example, the successful synthesis of 4'-fluoroacetophenone can be confirmed by the characteristic doublet-of-doublets pattern in the aromatic region of the ¹H NMR spectrum and a strong singlet in the ¹⁹F NMR spectrum.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Fluoroacetophenone | 445-27-2 [chemicalbook.com]
- 11. 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc [chemsrc.com]
- 12. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 14. innospk.com [innospk.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Claisen-Schmidt Condensation [cs.gordon.edu]
- 19. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. magritek.com [magritek.com]
- 22. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
A Comparative Guide to the Synthetic Validation of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the phenyl ring, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to the target molecules. The efficient and scalable synthesis of this fluorinated acetophenone is therefore of significant interest to the chemical research community.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations in terms of yield, purity, scalability, and overall efficiency.
Key Synthetic Strategies at a Glance
Two principal strategies dominate the landscape for the synthesis of this compound:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of a suitably substituted aromatic precursor, 1,3-difluoro-2-(trifluoromethyl)benzene, with an acetylating agent in the presence of a Lewis acid catalyst.
-
Organometallic Routes (Grignard Reaction): These methods rely on the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with a suitable acetylating agent like acetyl chloride or acetic anhydride.
Below, we will explore each of these routes in detail, providing both theoretical and practical insights to guide your synthetic endeavors.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring.[1] In the context of synthesizing this compound, this approach offers a potentially straightforward and cost-effective pathway.
Reaction Principle and Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acetylating agent (e.g., acetyl chloride or acetic anhydride), generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 1,3-difluoro-2-(trifluoromethyl)benzene to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate re-establishes the aromaticity of the ring and yields the desired acetophenone product.
Due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents, the aromatic ring of the starting material is deactivated towards electrophilic attack. Consequently, forcing reaction conditions, such as higher temperatures and a stoichiometric amount of the Lewis acid catalyst, are generally required.[2]
Experimental Protocol: A Representative Friedel-Crafts Acylation
Starting Material: 1,3-difluoro-2-(trifluoromethyl)benzene Reagents: Acetyl chloride, Aluminum chloride (anhydrous) Solvent: Dichloromethane (anhydrous)
Step-by-Step Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add acetyl chloride (1.1 equivalents).
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.
-
Slowly add a solution of 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Performance and Considerations
| Parameter | Observation |
| Yield | Moderate to good, typically in the range of 60-80%, but can be lower due to the deactivated nature of the substrate. |
| Purity | Generally high after purification. Potential for isomeric impurities if the starting material is not pure. |
| Scalability | Readily scalable, although the exothermic nature of the quenching step requires careful temperature control on a larger scale. |
| Advantages | Utilizes readily available and relatively inexpensive starting materials. The reaction is conceptually straightforward. |
| Disadvantages | Requires stoichiometric amounts of a corrosive and moisture-sensitive Lewis acid. The reaction conditions can be harsh, potentially leading to side reactions. Work-up can be challenging due to the formation of aluminum salts. |
Route 2: Grignard Reaction
Organometallic routes, particularly those involving Grignard reagents, offer a powerful alternative for the synthesis of ketones.[3] This approach involves the preparation of an organomagnesium halide (Grignard reagent) from a halogenated aromatic precursor, which then acts as a nucleophile in a reaction with an acylating agent.
Reaction Principle and Mechanism
The synthesis begins with the formation of a Grignard reagent from a suitable starting material, such as 1-bromo-2,6-difluoro-4-(trifluoromethyl)benzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether. The resulting Grignard reagent is a potent nucleophile.
This nucleophilic Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon of the acetylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group (e.g., chloride) to yield the desired ketone. It is crucial to use an excess of the acetylating agent or perform the reaction at low temperatures to prevent the newly formed ketone from reacting with a second equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol as a byproduct.[4]
Experimental Protocol: A Representative Grignard-based Synthesis
The following protocol is a generalized procedure based on the synthesis of structurally similar trifluoromethylated acetophenones via a Grignard reaction.[5]
Starting Material: 1-Bromo-2,6-difluoro-4-(trifluoromethyl)benzene Reagents: Magnesium turnings, Acetyl chloride, Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromo-2,6-difluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Performance and Considerations
| Parameter | Observation |
| Yield | Can be high, often exceeding 80%, depending on the purity of the starting materials and the careful control of reaction conditions. |
| Purity | High purity can be achieved after purification. The main potential byproduct is the tertiary alcohol from a double addition of the Grignard reagent. |
| Scalability | Scalable, but requires strict anhydrous conditions and careful temperature control, especially during the Grignard reagent formation and the subsequent acylation at low temperatures. |
| Advantages | Generally provides higher yields and cleaner reactions compared to Friedel-Crafts acylation for deactivated systems. Milder reaction conditions can be employed. |
| Disadvantages | Requires the preparation of a halogenated precursor, which may add extra synthetic steps. Strict anhydrous conditions are essential for the success of the reaction. The Grignard reagent can be sensitive and potentially hazardous on a large scale.[5] |
Comparative Summary and Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable pathways for the synthesis of this compound. The choice between these two routes will often depend on the specific requirements of the synthesis, such as the availability of starting materials, the desired scale of the reaction, and the equipment available.
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Material | 1,3-Difluoro-2-(trifluoromethyl)benzene | 1-Bromo-2,6-difluoro-4-(trifluoromethyl)benzene |
| Key Reagents | Acetyl chloride, AlCl₃ | Mg, Acetyl chloride |
| Reaction Conditions | Harsher (reflux) | Milder (low temperature for acylation) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Challenges | Stoichiometric Lewis acid, work-up | Strict anhydrous conditions, potential for side reactions |
| Scalability | Good, with careful quenching | Good, with stringent process control |
For laboratory-scale synthesis where high yields are paramount, the Grignard reaction is often the preferred method, provided that the necessary precautions for handling organometallic reagents are taken. The milder reaction conditions and generally cleaner product profile make it an attractive option.
For larger-scale industrial production, the Friedel-Crafts acylation may be more economically viable due to the lower cost of starting materials. However, the challenges associated with the use and disposal of large quantities of aluminum chloride must be carefully managed.
Ultimately, the validation of either synthetic route will depend on careful optimization of the reaction conditions and thorough characterization of the final product to ensure it meets the required purity specifications for its intended application.
Visualizing the Synthetic Workflows
To further clarify the steps involved in each synthetic route, the following diagrams illustrate the respective workflows.
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Diagram 2: Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
References
Assessing the Metabolic Stability of Molecules Containing the 3,5-Difluoro-4-(trifluoromethyl)phenyl Moiety: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing metabolic stability and optimizing pharmacokinetic profiles. Among the various fluorinated motifs, the 3,5-difluoro-4-(trifluoromethyl)phenyl group stands out for its unique electronic properties and its presence in several successful kinase inhibitors. This guide provides an in-depth technical assessment of the metabolic stability of molecules containing this moiety, offering a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale Behind Fluorination: A Shield Against Metabolism
The introduction of fluorine into a drug candidate is a well-established strategy to block metabolic "soft spots". The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen (C-H) bond. This "metabolic shielding" can significantly increase a compound's half-life and bioavailability.[1][2]
The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety combines two key features that contribute to enhanced metabolic stability:
-
Difluorination: The two fluorine atoms flanking the trifluoromethyl group create a highly electron-deficient aromatic ring. This electronic withdrawal deactivates the ring towards oxidative metabolism by CYP enzymes.[3][4]
-
Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and is itself highly resistant to metabolic degradation. Its presence further deactivates the aromatic ring and can sterically hinder enzymatic attack.[1]
Comparative Metabolic Stability: Insights from Marketed Drugs
To understand the real-world metabolic profile of the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety, we can examine the metabolism of approved drugs that feature this chemical entity, such as the multi-kinase inhibitors Sorafenib and Regorafenib.
| Drug | Primary Metabolizing Enzymes | Major Metabolic Pathways | Key Metabolites |
| Sorafenib | CYP3A4, UGT1A9 | N-oxidation, Glucuronidation | Sorafenib N-oxide (M2), Sorafenib glucuronide (M7) |
| Regorafenib | CYP3A4, UGT1A9 | N-oxidation, N-demethylation | Regorafenib N-oxide (M-2), N-desmethyl-N-oxide (M-5) |
Table 1: Primary metabolic pathways of drugs containing the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety.[5][6][7][8]
The metabolic data for Sorafenib and Regorafenib consistently show that the 3,5-difluoro-4-(trifluoromethyl)phenyl ring is remarkably stable. The primary sites of metabolism are typically located on other parts of the molecule, such as the pyridine-N-oxide formation in both drugs.[5][7] This strongly suggests that the highly fluorinated phenyl ring effectively shields itself from enzymatic attack.
The metabolism of both Sorafenib and Regorafenib is predominantly handled by CYP3A4 for oxidation and UGT1A9 for glucuronidation.[6][9][10] The main circulating active metabolite of Sorafenib is the N-oxide (M2), which shows similar potency to the parent drug.[5] Similarly, for Regorafenib, the N-oxide (M-2) and the N-desmethyl-N-oxide (M-5) metabolites are pharmacologically active.[8]
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of a novel compound containing the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
In Vitro Liver Microsomal Stability Assay
This assay is a fundamental tool for assessing the susceptibility of a compound to Phase I metabolism, primarily mediated by CYP enzymes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add liver microsomes to a phosphate buffer (pH 7.4).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Workflow Diagram:
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Experimental Protocol:
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes and assess viability.
-
-
Incubation:
-
Incubate the hepatocyte suspension with the test compound at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points, remove aliquots of the cell suspension and terminate metabolic activity by adding a cold organic solvent with an internal standard.
-
-
Sample Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate t½ and CLint as described previously, normalizing for the number of hepatocytes.
-
Logical Relationship Diagram:
Bioactivation Potential: A Critical Consideration
While the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety is designed for metabolic stability, it is crucial to assess its potential for bioactivation into reactive metabolites. The highly electron-deficient nature of the aromatic ring could, in theory, make it susceptible to nucleophilic attack if a metabolic activation step were to occur.[11] However, the available data on Sorafenib and Regorafenib do not indicate significant bioactivation pathways associated with this moiety. Standard reactive metabolite trapping studies using trapping agents like glutathione (GSH) in microsomal incubations can be performed to experimentally rule out this possibility.
Conclusion
The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety is a powerful tool in the medicinal chemist's arsenal for designing metabolically robust drug candidates. Its inherent electronic properties provide a strong shield against oxidative metabolism, as evidenced by the metabolic profiles of marketed drugs like Sorafenib and Regorafenib. For novel compounds containing this moiety, a systematic assessment of metabolic stability using in vitro liver microsomal and hepatocyte assays is essential to confirm its stabilizing effect within the specific molecular scaffold. By understanding the principles of metabolic stabilization and employing robust experimental protocols, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely throughout their entire lifecycle. The disposal of a compound like 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, a halogenated organic molecule, requires a specific and rigorous protocol. This guide moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a deep understanding that fosters a true culture of safety in your laboratory.
The structural complexity of this acetophenone derivative, with its multiple fluorine atoms, places it in a distinct chemical waste category. Improper disposal can lead to regulatory non-compliance, environmental harm, and significant safety risks, including the generation of hazardous decomposition products like hydrogen fluoride gas upon incomplete combustion.[1][2] Adherence to the following procedures is therefore essential.
Chemical Safety Profile
A foundational element of safe disposal is a clear understanding of the compound's hazard profile and handling requirements. The table below summarizes the essential safety data synthesized from multiple safety data sheets (SDS).
| Parameter | Description | Sources |
| Primary Hazards | Causes skin, serious eye, and respiratory tract irritation. | [2][3][4] |
| Physical Form | Solid or liquid, may be colorless to slight yellow. | [1][2][5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and reducing agents. | [2][4][6] |
| Hazardous Decomposition | Thermal decomposition may produce carbon oxides (CO, CO₂) and highly toxic hydrogen fluoride gas. | [1][2] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [3][6] |
The Core Principle: Segregation of Halogenated Waste
This compound is a halogenated organic compound . This classification is the single most important factor governing its disposal. Halogenated waste streams must always be segregated from non-halogenated waste.[7][8]
The causality behind this rule lies in the final disposal technology. Halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen fluoride and hydrogen chloride) produced during combustion.[1] Mixing halogenated and non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity, as the entire mixture must be treated by the more rigorous and expensive method.[8][9] Keeping these streams separate is both environmentally responsible and economically prudent.
Step-by-Step Disposal Protocol
Follow this procedure for the safe disposal of this compound and materials contaminated with it.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the table above. All waste consolidation and handling should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[2][9]
Waste Collection and Containerization
-
Designate a Waste Container: Use a dedicated, chemically compatible container for "Halogenated Organic Waste." This container must be in good condition, free of leaks, and have a secure, threaded screw-top cap.[7][10] Never use food-grade containers like milk jugs.[10]
-
Collect Waste:
-
Pure Compound/Unused Reagent: Collect surplus or unwanted this compound directly in the designated waste container.
-
Solutions: If the compound is in a solvent, it can be added to the halogenated waste container. Common halogenated solvents like dichloromethane or chloroform can be mixed.[7] If dissolved in a non-halogenated solvent (e.g., acetone, hexane), the entire solution is still classified as halogenated waste.
-
Contaminated Materials: Items like gloves, absorbent pads from spills, or contaminated glassware should be collected in a separate, sealed plastic bag or container, clearly labeled as "Solid Halogenated Waste" with the chemical name.[7][9]
-
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Labeling Requirements
Proper labeling is a critical compliance point.
-
Timing: The waste container must be labeled before or at the moment the first drop of waste is added.[7]
-
Content: The label must clearly state:
Temporary Storage in the Laboratory
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be:
-
Under the control of the laboratory personnel.
-
Located at or near the point of generation.
-
Equipped with secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[9]
-
Away from incompatible materials, heat sources, or drains.[1][7]
Arranging for Final Disposal
Once the container is approximately 75% full, or if you are decommissioning a project, you must arrange for its removal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[9][10]
-
Licensed Disposal: Your EHS department will work with a licensed waste disposal company. These companies are equipped to transport and dispose of the material in compliance with all federal and state regulations, typically via chemical incineration.[1][11] Never attempt to dispose of this chemical down the drain or in the regular trash.[1][8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2][4] Do not use combustible materials like sawdust.[2]
-
Carefully collect the absorbent material and contaminated debris using spark-proof tools and place it into a sealable, properly labeled container for disposal as solid halogenated waste.[2]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
In all cases of exposure, provide the attending physician with the Safety Data Sheet (SDS) for the compound.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]
- 5. 4'-FLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 208173-24-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. pfw.edu [pfw.edu]
- 11. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Handling highly functionalized fluorinated compounds like 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone requires a meticulous approach to safety. This guide provides an in-depth operational and logistical framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural guide grounded in the chemical's specific hazard profile to ensure your safety and experimental integrity.
Hazard Assessment: Understanding the Adversary
Before any protective equipment is selected, a thorough understanding of the compound's potential hazards is paramount. This compound is a substituted aromatic ketone. The presence of multiple fluorine atoms, including a trifluoromethyl group, significantly influences its reactivity and toxicological profile.
While a specific, peer-reviewed toxicological profile for this exact molecule is not extensively published, data from suppliers and analogous compounds provide a strong basis for a conservative safety assessment.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2][3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [2][3][5] |
The key routes of occupational exposure are:
-
Dermal Contact : Direct contact with the skin can cause irritation.[4][6] Fluorinated compounds can sometimes have unpredictable absorption characteristics.
-
Ocular Contact : Splashes pose a significant risk, leading to serious eye irritation.[4][6]
-
Inhalation : Inhalation of vapors or aerosols, particularly when heated or nebulized, can irritate the respiratory tract.[2][4]
Furthermore, in the event of a fire or extreme thermal decomposition, fluorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride.[7] This possibility mandates specific considerations in both emergency planning and the selection of structural PPE like lab coats.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields (ANSI Z87.1 approved) | Nitrile gloves (minimum 0.40 mm thickness) | Flame-retardant lab coat | Not required if performed in a fume hood |
| Solution Preparation/Reaction | Chemical splash goggles | Nitrile gloves (minimum 0.40 mm thickness) | Flame-retardant lab coat, buttoned | Not required if performed in a fume hood |
| Large Volume Transfers (>1L) | Face shield worn over chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges if fume hood is not available or fails |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | NIOSH-approved respirator with organic vapor cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection : Standard safety glasses are insufficient for liquid transfers. Chemical splash goggles that conform to EN166 or ANSI Z.87.1 standards are mandatory to prevent splashes from reaching the eyes.[10] A face shield should be used in conjunction with goggles during procedures with a higher splash risk.[10]
-
Hand Protection : Chemically resistant gloves are essential. Nitrile rubber gloves provide adequate protection for incidental contact.[10] Always inspect gloves for tears or punctures before use.[11][12] Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[2][12] Contaminated gloves must be disposed of as hazardous waste.[12]
-
Body Protection : A flame-retardant lab coat is the minimum requirement.[13] For larger-scale operations, a chemically resistant apron or coveralls should be worn.[14] Clothing should cover all exposed skin, including long pants and closed-toe shoes.[10]
-
Respiratory Protection : Engineering controls, specifically the use of a chemical fume hood, are the primary method for preventing respiratory exposure.[8] If engineering controls are not feasible or fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][15] Respirator use requires a formal program including fit-testing and medical evaluation.[10]
Operational Plan: A Step-by-Step Procedural Workflow
A disciplined, procedural approach to handling hazardous chemicals is critical. The following workflow outlines the essential steps from preparation to disposal.
Caption: PPE Workflow for Handling Fluorinated Compounds.
Disposal Plan
Proper disposal is a critical component of the handling lifecycle, ensuring environmental protection and regulatory compliance.
-
Contaminated PPE : All disposable PPE, including gloves and wipes, that has come into contact with this compound must be considered hazardous waste.[3][12]
-
Waste Collection : Collect these items in a designated, clearly labeled, and sealed hazardous waste container.[11][15] Do not mix with general laboratory trash.
-
Chemical Waste : Collect all liquid and solid chemical waste containing the compound in separate, compatible, and clearly labeled hazardous waste containers.[9][15] The label must include the full chemical name.[15]
-
Regulatory Compliance : Ensure all waste is managed and disposed of in accordance with local, state, and federal regulations, such as those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[15]
Emergency Protocols: Immediate and Corrective Actions
In the event of an exposure or spill, a rapid and informed response is crucial.
Caption: Emergency Response Decision Tree.
First Aid Measures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek prompt medical attention.[4] Given the fluorinated nature of the compound, be aware of the potential for delayed effects or burns similar to those from hydrofluoric acid (HF).[16] Inform medical personnel of the chemical identity.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[3] Immediate medical attention is required.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so.[8] Seek immediate medical attention.
-
Spills : For small spills, alert others in the area and contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8][13] Use non-sparking tools to collect the material into a sealed container for disposal.[11][13] For large spills, evacuate the area and contact your institution's emergency response team.[8]
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
